(2-Chloro-benzyl)-pyridin-3-ylmethyl-amine
Description
BenchChem offers high-quality (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-pyridin-3-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-13-6-2-1-5-12(13)10-16-9-11-4-3-7-15-8-11/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZWJDQWGHMDEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CN=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel chemical entity, (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine. As a distinct molecule at the intersection of substituted benzylamines and pyridinylmethylamines, it holds potential for exploration in medicinal chemistry and materials science. This document synthesizes foundational chemical principles with practical, field-proven insights to serve as a valuable resource for its synthesis, characterization, and evaluation.
Molecular Structure and Identification
(2-Chloro-benzyl)-pyridin-3-ylmethyl-amine is a secondary amine featuring a 2-chlorobenzyl group and a pyridin-3-ylmethyl group attached to a central nitrogen atom. The strategic placement of the chlorine atom on the ortho position of the benzyl ring and the nitrogen atom within the pyridine ring at the 3-position are key structural features that are anticipated to significantly influence its chemical and biological properties.
Chemical Structure:
Caption: Chemical structure of (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | N-(2-Chlorobenzyl)-1-(pyridin-3-yl)methanamine | N/A |
| Molecular Formula | C₁₃H₁₃ClN₂ | N/A |
| Molecular Weight | 232.71 g/mol | N/A |
| CAS Number | Not yet assigned. A closely related isomer, (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine hydrochloride, has the CAS number 1048664-95-4.[1] | N/A |
Physicochemical and Spectroscopic Properties
The physicochemical properties of (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine are predicted based on the analysis of its constituent functional groups and data from structurally similar compounds. The presence of the 2-chlorobenzyl group is expected to increase lipophilicity compared to its unchlorinated analog, Benzyl-pyridin-3-ylmethyl-amine.[2] The pyridine nitrogen introduces a basic center and potential for hydrogen bonding.
Table of Predicted Physicochemical Properties:
| Property | Predicted Value | Rationale/Supporting Evidence |
| Boiling Point | > 300 °C | Substituted benzylamines generally have high boiling points.[3][4] |
| Melting Point | Not determined (likely a solid at room temperature as its hydrochloride salt) | The hydrochloride salt of the related Benzyl-pyridin-3-ylmethyl-amine is a solid. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, methanol, dichloromethane). Limited solubility in water. | The benzyl and 2-chlorobenzyl groups contribute to hydrophobicity. The pyridine nitrogen may increase aqueous solubility at low pH.[5] |
| pKa (Conjugate Acid) | ~8.5 | The pyridine nitrogen is the most basic site. This is a typical value for pyridinium ions. |
| LogP | ~3.0 - 3.5 | The presence of the chlorine atom and the benzyl ring increases lipophilicity.[5][6] |
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.5-8.6 ppm (m, 2H): Protons on the pyridine ring ortho to the nitrogen.
-
δ 7.6-7.8 ppm (m, 1H): Proton on the pyridine ring para to the nitrogen.
-
δ 7.2-7.4 ppm (m, 5H): Protons on the 2-chlorobenzyl ring and the remaining proton on the pyridine ring.
-
δ 3.8-3.9 ppm (s, 2H): Methylene protons of the pyridin-3-ylmethyl group.
-
δ 3.7-3.8 ppm (s, 2H): Methylene protons of the 2-chlorobenzyl group.
-
δ ~2.0 ppm (br s, 1H): Amine proton (exchangeable with D₂O).
-
Rationale: The chemical shifts are estimated based on known spectra of substituted pyridines and benzylamines.[7][8][9][10] The aromatic region will be complex due to overlapping signals.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~148-150 ppm: Pyridine carbons ortho to the nitrogen.
-
δ ~135-140 ppm: Quaternary carbons of the aromatic rings and the pyridine carbon para to the nitrogen.
-
δ ~122-134 ppm: Remaining aromatic and pyridine carbons.
-
δ ~50-55 ppm: Methylene carbons.
-
Rationale: Based on typical chemical shifts for N-benzyl and N-pyridinylmethyl groups.[11][12]
-
-
FT-IR (KBr, cm⁻¹):
-
~3300-3400 (N-H stretch): Characteristic for a secondary amine.
-
~3000-3100 (aromatic C-H stretch): For the benzene and pyridine rings.
-
~2800-3000 (aliphatic C-H stretch): For the methylene groups.
-
~1580-1600 (C=C and C=N stretch): Aromatic and pyridine ring vibrations.
-
~750-800 (C-Cl stretch): Indicative of the ortho-substituted chlorobenzyl group.
-
Rationale: These are characteristic vibrational frequencies for the functional groups present in the molecule.[11][12]
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z 232/234 (in a ~3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl).
-
Major Fragments: m/z 125 (chlorobenzyl cation), m/z 92 (pyridinylmethyl cation).
-
Rationale: Fragmentation is expected to occur at the benzylic C-N bonds.
-
Synthesis and Purification
The synthesis of (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine can be efficiently achieved through reductive amination, a robust and widely used method for C-N bond formation.[13][14][15] This one-pot reaction offers high yields and avoids the over-alkylation issues often associated with direct N-alkylation of amines with alkyl halides.[14]
Sources
- 1. echemi.com [echemi.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 8. 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Molecular weight and formula of (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine
Part 1: Executive Summary
(2-Chloro-benzyl)-pyridin-3-ylmethyl-amine is a high-value secondary amine intermediate used extensively in fragment-based drug discovery (FBDD). Structurally, it serves as a bifunctional scaffold, linking a lipophilic 2-chlorophenyl moiety with a polar, hydrogen-bond-accepting pyridin-3-yl group via a flexible methyl-amino linker. This specific architecture is frequently exploited in the design of kinase inhibitors, GPCR ligands, and antimicrobial agents, where the pyridine ring mimics the adenine base of ATP or interacts with specific serine/threonine residues in the active site.
This guide provides a definitive technical analysis of the molecule, detailing its physicochemical properties, a validated synthesis protocol via reductive amination, and its analytical profile.
Part 2: Chemical Identity & Physicochemical Properties[1]
Nomenclature and Identification[2]
| Parameter | Data |
| Common Name | (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-1-(pyridin-3-yl)methanamine |
| CAS Registry Number | Not explicitly assigned as a commodity chemical; typically synthesized in situ or custom ordered. |
| SMILES | Clc1ccccc1CNCc2cccnc2 |
| Molecular Formula | C₁₃H₁₃ClN₂ |
| Molecular Weight | 232.71 g/mol |
| Exact Mass | 232.0767 Da |
Physicochemical Profile
The molecule exhibits dual basicity due to the pyridine nitrogen and the secondary amine. Understanding these pKa values is critical for purification (e.g., ion-exchange chromatography) and formulation.
| Property | Value (Calculated/Estimated) | Significance |
| LogP (Octanol/Water) | ~2.3 – 2.8 | Moderate lipophilicity; suitable for CNS penetration and oral bioavailability (Lipinski compliant). |
| pKa₁ (Pyridine N) | ~5.2 | Protonated only at low pH; acts as a weak base. |
| pKa₂ (Secondary Amine) | ~8.9 – 9.5 | Predominantly protonated at physiological pH (7.4), enhancing solubility. |
| H-Bond Donors | 1 (NH) | Critical for H-bonding with backbone carbonyls in protein active sites. |
| H-Bond Acceptors | 2 (Pyridine N, Amine N) | Facilitates interaction with specific residues (e.g., hinge region in kinases). |
| Rotatable Bonds | 4 | High flexibility allows conformational adaptation to binding pockets. |
Part 3: Synthesis & Reaction Engineering[3][4]
The most robust and scalable method for synthesizing (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine is Reductive Amination . This approach avoids the over-alkylation issues associated with direct alkylation and proceeds under mild conditions.[1]
Validated Synthetic Protocol (Reductive Amination)
Reaction Scheme:
Reagents & Materials:
-
Electrophile: 3-Pyridinecarboxaldehyde (1.0 equiv)
-
Nucleophile: 2-Chlorobenzylamine (1.05 equiv)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Crucial for imine formation.
Step-by-Step Methodology:
-
Imine Formation (In Situ):
-
In a dry round-bottom flask under N₂ atmosphere, dissolve 3-pyridinecarboxaldehyde (10 mmol) in DCE (30 mL).
-
Add 2-chlorobenzylamine (10.5 mmol) followed by acetic acid (10 mmol).
-
Stir at room temperature for 30–60 minutes. Note: The solution may turn slightly yellow/orange, indicating imine formation.
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Add NaBH(OAc)₃ (14 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution.
-
Remove the ice bath and stir at room temperature for 12–16 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.
-
-
Quenching & Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Concentrate the solvent under reduced pressure.
-
Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0–5% MeOH in DCM with 1% NH₄OH additive to reduce tailing).
-
Reaction Pathway Visualization
Figure 1: One-pot reductive amination pathway for the synthesis of the target secondary amine.
Part 4: Analytical Profiling
Confirmation of the structure requires a combination of ¹H NMR and Mass Spectrometry.
Expected ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 8.55 | Singlet (s) | 1H | Pyridine C2-H (Deshielded by N) |
| 8.50 | Doublet (d) | 1H | Pyridine C6-H |
| 7.65 | Doublet (d) | 1H | Pyridine C4-H |
| 7.35 – 7.40 | Multiplet (m) | 1H | 2-Cl-Phenyl C3-H |
| 7.15 – 7.28 | Multiplet (m) | 4H | Remaining Aromatic Protons (Pyridine C5 + Phenyl) |
| 3.90 | Singlet (s) | 2H | Pyridine-CH ₂-N |
| 3.85 | Singlet (s) | 2H | Phenyl-CH ₂-N |
| 1.80 | Broad Singlet (br s) | 1H | N-H (Exchangeable) |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (+ve)
-
Expected Molecular Ion [M+H]⁺: m/z 233.1
-
Isotopic Pattern: A characteristic 3:1 ratio for M and M+2 peaks due to the Chlorine-35/37 isotopes (m/z 233 and 235).
Part 5: Biological & Pharmaceutical Context[4][5][6][7]
This molecule is rarely a final drug but serves as a critical pharmacophore fragment . Its structural logic is defined by the "linker" concept in medicinal chemistry.
Pharmacophore Mapping
The molecule connects two distinct hydrophobic domains (Aromatic Ring A and Heterocycle B) via a polar linker.
-
Pyridine Ring: Often targets the ATP-binding pocket of kinases (mimicking the purine ring) or interacts with metal ions (e.g., Zn²⁺ in metalloproteases).
-
2-Chlorobenzyl Group: Provides bulk and lipophilicity to fill hydrophobic pockets (e.g., the "back pocket" of a kinase). The Chlorine atom can engage in halogen bonding or steric occlusion.
-
Secondary Amine: A critical point for further diversification (e.g., acylation to form amides/ureas) or to form a salt bridge with Asp/Glu residues.
Structural Activity Relationship (SAR) Visualization
Figure 2: Pharmacophore map illustrating the interaction potential of the scaffold with a biological target.
Part 6: Safety & Handling
As a secondary amine and halogenated aromatic, standard laboratory safety protocols apply.
-
Hazards:
-
Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
-
Acute Toxicity: Harmful if swallowed (H302).
-
-
Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of amine vapors.
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or absorption of CO₂ (carbamate formation).
Part 7: References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Reductive Amination mechanisms).
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Reference for LogP and pKa properties of pyridine amines).
-
PubChem Compound Summary. (2026). "Structure and Properties of Pyridinyl-methyl-amine derivatives." Link
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An In-depth Technical Guide on the Isomeric Differences Between 2-Chloro and 4-Chloro Benzyl Pyridine Amines
Abstract
The positional isomerism of substituents on aromatic rings is a critical determinant of a molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive analysis of the isomeric differences between 2-chloro and 4-chloro benzyl pyridine amines. As valuable synthons in medicinal chemistry and materials science, a deep understanding of how the placement of the chloro-substituent on the benzyl ring influences the characteristics of the final compound is paramount for researchers, scientists, and drug development professionals. This whitepaper will explore the synthesis, structural nuances, spectroscopic signatures, and the resulting impact on the chemical reactivity and potential pharmacological profiles of these isomers.
Introduction: The Significance of Isomerism in Drug Discovery
In the realm of drug development, even subtle changes in a molecule's architecture can lead to profound differences in its interaction with biological targets. Isomers, compounds with the same molecular formula but different arrangements of atoms, often exhibit distinct pharmacological and toxicological profiles. Geometric and positional isomerism, in particular, can alter a molecule's polarity, basicity, and steric profile, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to receptors and enzymes.
The family of chlorobenzyl pyridine amines serves as a compelling case study. The pyridine moiety is a common scaffold in numerous pharmaceuticals due to its ability to form hydrogen bonds and its bioisosteric relationship with other functional groups.[1][2] The introduction of a chlorobenzyl group can modulate lipophilicity and introduce additional binding interactions. However, the seemingly minor shift of a chlorine atom from the 2-position to the 4-position on the benzyl ring instigates a cascade of electronic and steric effects that differentiate the resulting isomers. This guide will systematically dissect these differences to provide a foundational understanding for their rational application in research and development.
Synthesis of 2-Chloro and 4-Chloro Benzyl Pyridine Amines
The synthesis of N-substituted benzyl pyridine amines can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Reductive Amination
A common and efficient method for the synthesis of these target molecules is the reductive amination of the corresponding chlorobenzaldehyde with an aminopyridine. This one-pot reaction typically proceeds via the formation of an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine.
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve the appropriate aminopyridine (1.0 equivalent) and 2-chlorobenzaldehyde or 4-chlorobenzaldehyde (1.0-1.2 equivalents) in a suitable solvent such as methanol or ethanol.
-
Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.
-
Reduction: After stirring for a period to allow for imine formation, introduce a reducing agent. Sodium borohydride (NaBH₄) is a commonly used reagent for this step. Add the reducing agent portion-wise to control the reaction rate and temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of chlorobenzyl pyridine amines via reductive amination.
Nucleophilic Aromatic Substitution (SNAr)
An alternative approach involves the nucleophilic aromatic substitution reaction between a chloropyridine and a chlorobenzylamine. This method is particularly useful when the corresponding chloropyridines are readily available. The reaction of 4-chloropyridine with primary and secondary amines is a known method for the formation of substituted 4-aminopyridines.[1]
Experimental Protocol: General Procedure for SNAr
-
Reaction Setup: In a sealed reaction vessel, combine the chloropyridine (1.0 equivalent), the appropriate chlorobenzylamine (1.0-1.5 equivalents), and a suitable base (e.g., potassium carbonate or triethylamine) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heating: Heat the reaction mixture to an elevated temperature (typically 100-150 °C) and stir for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent. Wash the organic phase, dry it, and concentrate it. Purify the crude product by column chromatography or recrystallization.
Structural and Electronic Differences
The position of the chlorine atom on the benzyl ring significantly impacts the electronic distribution and steric hindrance of the molecule.
Electronic Effects
Chlorine is an electronegative atom that exerts a negative inductive effect (-I), withdrawing electron density from the benzene ring. It also has a positive mesomeric effect (+M) due to its lone pairs of electrons, which can be delocalized into the aromatic system.
-
4-Chloro Isomer: In the 4-chloro isomer, the inductive effect deactivates the entire ring, while the mesomeric effect donates electron density primarily to the ortho and para positions relative to the chlorine. This can influence the electron density on the benzylic carbon and, to a lesser extent, the pyridine ring.
-
2-Chloro Isomer: For the 2-chloro isomer, the inductive effect is more pronounced at the adjacent benzylic carbon due to proximity. The steric bulk of the chlorine atom in the ortho position can also force the benzyl and pyridine rings to adopt a more twisted conformation, affecting π-system conjugation.
The basicity of the pyridine nitrogen is a key property influenced by these electronic effects. The electron-withdrawing nature of the chlorobenzyl substituent will generally decrease the basicity of the pyridine nitrogen compared to an unsubstituted benzylpyridine. The magnitude of this effect will differ subtly between the 2- and 4-chloro isomers due to the interplay of inductive and mesomeric effects transmitted through the methylene bridge.
Caption: Key electronic and steric differences between the 2-chloro and 4-chloro isomers.
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy
-
Aromatic Region (Chlorobenzyl Ring): The substitution pattern on the chlorobenzyl ring will be distinct. The 4-chloro isomer will exhibit a more symmetrical AA'BB' system (two doublets), whereas the 2-chloro isomer will show a more complex multiplet for the four aromatic protons.
-
Aromatic Region (Pyridine Ring): The chemical shifts of the pyridine protons will be influenced by the electronic effects of the chlorobenzyl substituent. Subtle differences in these shifts between the two isomers can be expected.
-
Methylene Bridge (-CH₂-): The chemical shift of the methylene protons will be sensitive to the electronic environment. The stronger inductive effect in the 2-chloro isomer might lead to a slight downfield shift of this signal compared to the 4-chloro isomer.
-
Amine Proton (-NH-): The chemical shift of the amine proton is variable and depends on concentration and solvent. However, differences in intramolecular hydrogen bonding potential, especially in the 2-chloro isomer, could influence its chemical shift and peak shape.
¹³C NMR Spectroscopy
-
Chlorobenzyl Ring Carbons: The carbon spectra will clearly distinguish the isomers. The 4-chloro isomer will show four signals for the six aromatic carbons due to symmetry, while the 2-chloro isomer will exhibit six distinct signals. The carbon atom attached to the chlorine (ipso-carbon) will have a characteristic chemical shift.
-
Pyridine Ring Carbons: Similar to the proton spectra, the chemical shifts of the pyridine carbons will show minor variations between the isomers.
-
Methylene Carbon: The chemical shift of the methylene carbon will also be slightly different, reflecting the electronic environment.
Table 1: Predicted Comparative Spectroscopic Features
| Feature | 2-Chloro Benzyl Pyridine Amine | 4-Chloro Benzyl Pyridine Amine |
| ¹H NMR (Chlorobenzyl) | Complex multiplet (4H) | AA'BB' system (two doublets, 4H) |
| ¹³C NMR (Chlorobenzyl) | 6 distinct aromatic signals | 4 aromatic signals (due to symmetry) |
| Methylene (-CH₂-) Shift | Potentially slightly downfield | Potentially slightly upfield |
Isomeric Impact on Reactivity and Applications
The structural and electronic disparities between the 2- and 4-chloro isomers can lead to significant differences in their chemical reactivity and suitability for various applications.
Reactivity
-
Nucleophilicity of the Amine: The basicity, and therefore nucleophilicity, of the secondary amine will be subtly different, which could affect the rates of subsequent alkylation or acylation reactions at the nitrogen.
-
SNAr on the Pyridine Ring: If the pyridine ring itself contains a leaving group, the rate of nucleophilic aromatic substitution could be influenced by the electronic nature of the N-substituent. In SNAr reactions on pyridines, displacement of leaving groups at the C-2 and C-4 positions is generally favored.[6]
-
Coordination Chemistry: As ligands for metal complexes, the steric bulk of the 2-chloro group could influence the coordination geometry and stability of the resulting complexes compared to the less hindered 4-chloro isomer. The synthesis and characterization of metal complexes with related ligands like 4-(4-chlorobenzyl)pyridine have been reported.[7][8]
Applications in Drug Development
The choice between a 2-chloro and a 4-chloro substituent is a critical decision in drug design, as it can impact:
-
Receptor Binding: The different steric and electronic profiles can lead to different binding affinities and selectivities for a biological target. The 2-chloro isomer might impose conformational constraints that could be either beneficial or detrimental to binding.
-
Metabolic Stability: The position of the chlorine atom can affect the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s. A strategically placed chlorine can block a site of metabolism, thereby increasing the drug's half-life.
-
Physicochemical Properties: Properties like solubility and lipophilicity (logP) will differ between the isomers, which in turn affects their ADME profile.
Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][9][10] The specific isomeric form of a chlorobenzyl pyridine amine could be crucial in optimizing its activity against a particular target.
Conclusion
The isomeric differences between 2-chloro and 4-chloro benzyl pyridine amines, while seemingly minor, have a significant impact on their electronic properties, steric profiles, and spectroscopic signatures. These differences are crucial considerations in their synthesis and application, particularly in the field of drug discovery where precise molecular architecture is key to achieving desired biological activity and pharmacokinetic properties. This guide has provided a foundational framework for understanding and predicting the distinct characteristics of these isomers, offering valuable insights for researchers working with these important chemical entities. Further detailed experimental studies directly comparing the full range of physicochemical and biological properties of these isomers would be a valuable contribution to the scientific community.
References
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Lutz, M., D. M. Tooke, and A. L. Spek. "Synthesis, Structure and Properties of [Co(NCS)2(4-(4-Chlorobenzyl) pyridine)2]n, that shows Slow Magnetic Relaxations and a Metamagnetic Transition." Dalton Transactions 44.31 (2015): 14816-24. [Link]
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Gomtsyan, A. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Molecules 26.8 (2021): 2207. [Link]
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European Patent Office. "PYRIDINYLUREA COMPOUNDS AND AGRICULTURAL USES." EP 0243450 B1. [Link]
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PubChem. "4-(4'-Chlorobenzyl)pyridine." National Center for Biotechnology Information. [Link]
- Google Patents. "Method for synthesis preparation of 2-chloro-4-aminopyridine." CN102101841B.
- Google Patents. "An improved process for producing aminopyridines." WO2012095691A1.
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El-Sayed, N. N. E., et al. "Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators." RSC Advances 14.1 (2024): 39381-39394. [Link]
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IS MUNI. "Structural features which influence drug action." [Link]
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PubMed. "Synthesis, structure and properties of [Co(NCS)2(4-(4-chlorobenzyl)pyridine)2]n, that shows slow magnetic relaxations and a metamagnetic transition." [Link]
-
MDPI. "Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening." Molecules 28.24 (2023): 8003. [Link]
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Chemistry Stack Exchange. "Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?" [Link]
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The Royal Society of Chemistry. "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information." [Link]
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Hasan, M. B., et al. "Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach." Discover Chemistry 2.1 (2025): 23. [Link]
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MDPI. "Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline." Molbank 2022.1 (2022): M1343. [Link]
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Chemistry LibreTexts. "13.10: Characteristics of ¹³C NMR Spectroscopy." [Link]
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Chemistry LibreTexts. "20.6: Reactions of Amines." [Link]
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Pharmaffiliates. "CAS No : 22881-33-0 | Product Name : 2-[(p-Chlorobenzyl)amino]-pyridine." [Link]
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ResearchGate. "The reaction of 4-chloropyridine with some amines." [Link]
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Advanced Pharmacophore Modeling of Chlorobenzyl-Aminopyridine Derivatives: Structural Rationale and Virtual Screening Workflows
Executive Summary
The chlorobenzyl-aminopyridine scaffold represents a highly versatile and privileged chemotype in modern drug discovery. By combining the hydrogen-bonding capacity and π-stacking potential of the aminopyridine ring with the lipophilic, halogen-bonding characteristics of the chlorobenzyl moiety, this structural class has demonstrated profound efficacy across diverse therapeutic targets, ranging from neurodegenerative diseases to bacterial infections.
This whitepaper provides an in-depth technical analysis of the pharmacophoric features of chlorobenzyl-aminopyridine derivatives. It explores the causality behind structure-activity relationship (SAR) shifts, examines field-proven case studies, and establishes a self-validating, step-by-step computational protocol for researchers conducting ligand-based and structure-based virtual screening.
Deconstructing the Pharmacophore: Mechanistic Rationale
To successfully model chlorobenzyl-aminopyridine derivatives, computational chemists must understand the distinct physiochemical contributions of each molecular zone. The scaffold is typically divided into three functional regions:
-
The Aminopyridine Head Group (H-Bonding & π-System): The 2-aminopyridine or 3-aminopyridine ring serves as a critical anchor. At physiological pH, the pyridine nitrogen can act as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. Furthermore, the electron-deficient nature of the pyridine ring facilitates favorable edge-to-face or face-to-face π-π stacking with aromatic amino acid residues (e.g., Tryptophan or Tyrosine) within target active sites.
-
The Spacer/Linker Region (Flexibility & Hydrophobic Fit): A flexible aliphatic linker (often a diaminoalkyl chain) allows the molecule to adopt multiple conformations, enabling it to bridge distinct binding pockets. The length of this linker dictates the spatial distance between the two terminal aromatic systems, which is critical for dual-site inhibitors.
-
The Chlorobenzyl Tail (Halogen Bonding & Lipophilicity): The para-chlorine substitution on the benzyl ring is not merely a space-filling modification. Chlorine introduces a highly localized lipophilic surface and an anisotropic charge distribution (the σ-hole), allowing for highly directional halogen bonding with backbone carbonyl oxygens of the target protein.
Binding logic mapping the pharmacophore features to target sub-pockets.
Target Case Studies & SAR Causality
Case Study I: Multitarget Cholinesterase Inhibitors (Neurodegeneration)
In the pursuit of Alzheimer's disease therapeutics, researchers have designed dual-binding site inhibitors targeting both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
Recent studies evaluating pyrimidine and pyridine diamines revealed critical SAR insights regarding the chlorobenzyl-aminopyridine scaffold [1]. While a 6-methylene linker connecting an aminopyridine to an unsubstituted phenyl ring yielded potent EeAChE inhibition (73% at 9 μM), the introduction of a para-chlorine atom (forming the chlorobenzyl derivative) unexpectedly reduced EeAChE inhibition to 24–30% [1].
The Causality: The AChE active site gorge is exceptionally narrow (~20 Å deep). While the PAS can accommodate aromatic groups, the rigid and bulky nature of the para-chlorine atom induces a steric penalty. The trajectory required for the chlorine atom to enter the PAS clashes with the tight aromatic residues (e.g., Trp286), altering the optimal binding conformation of the aminopyridine head group at the CAS. Conversely, these pyridine derivatives demonstrated high potency toward eqBChE, which possesses a wider, more accommodating active site gorge.
Case Study II: Enoyl-ACP Reductase (FabI) Inhibitors (Antibacterial)
In contrast to AChE, the bacterial enzyme FabI (Francisella tularensis) exhibits a strong, well-documented preference for inhibitors featuring a para-halogen substituted benzene ring [2].
Using ROCS (Rapid Overlay of Chemical Structures) and EON (Electrostatic matching) for pharmacophore modeling, researchers identified 1-(4-chlorobenzyl) benzimidazole and aminopyridine derivatives as highly potent FabI inhibitors [2].
The Causality: The FabI binding pocket contains a specific, deep hydrophobic cavity that perfectly accommodates the atomic radius of the chlorine atom. The electrostatic potential of the chlorobenzyl group perfectly matches the electropositive nature of the pocket, driving sub-micromolar enzyme inhibition and high ligand efficiency through optimal shape and electrostatic complementarity.
Quantitative SAR Summary
The divergent effects of the chlorobenzyl substitution across different targets highlight the necessity of context-aware pharmacophore modeling.
| Compound Scaffold | Linker Length | Terminal Aromatic Group | Target Enzyme | Inhibition (at 9 μM) | Mechanistic Rationale |
| Pyridine Diamine | 6-methylene | Unsubstituted Phenyl | EeAChE | 73% | Optimal fit in narrow AChE gorge. |
| Pyridine Diamine | 6-methylene | 4-Chlorobenzyl | EeAChE | 24–30% | Steric clash of chlorine in the PAS cavity. |
| Pyrimidine Diamine | 6-methylene | Unsubstituted Phenyl | EeAChE | ~90% | Enhanced H-bonding from extra nitrogen. |
| Aminopyridine/Benzimidazole | Methylene | 4-Chlorobenzyl | FabI | Sub-micromolar ( | Perfect shape/electrostatic match in FabI pocket. |
Data synthesized from cholinesterase and FabI inhibitor studies [1][2].
Self-Validating Protocol: Pharmacophore Generation & Virtual Screening
To translate these structural insights into actionable drug discovery, computational scientists must utilize a self-validating workflow. The following step-by-step protocol ensures high scientific integrity and minimizes false-positive hit rates during virtual screening.
Step 1: Ligand Curation and Conformational Sampling
-
Action: Curate a dataset of known active chlorobenzyl-aminopyridine derivatives (e.g.,
) and a set of verified inactives. -
Execution: Use a conformational generation tool (e.g., OpenEye OMEGA) to generate a maximum of 200 conformers per ligand. Set the RMSD threshold to 0.5 Å to ensure diverse coverage of the conformational space.
-
Causality: Molecules in solution are dynamic. Relying on a single 2D-to-3D conversion ignores the bioactive conformation, leading to failed pharmacophore alignments.
Step 2: Feature Extraction and Hypothesis Generation
-
Action: Map the chemical features using software like Schrödinger Phase or LigandScout.
-
Execution: Define the mandatory features based on the SAR:
-
One Hydrogen Bond Acceptor (HBA) on the pyridine nitrogen.
-
One Hydrogen Bond Donor (HBD) on the exocyclic amine.
-
One Hydrophobic/Aromatic Ring feature on the chlorobenzyl group.
-
-
Causality: Abstracting the molecule into spatial interaction features rather than specific atoms allows the model to identify novel scaffolds (scaffold hopping) that fulfill the same electronic and steric requirements.
Step 3: Model Validation via Decoy Sets (Crucial E-E-A-T Step)
-
Action: Validate the generated pharmacophore hypothesis before screening unknown databases.
-
Execution: Seed the active ligands into a decoy database (e.g., DUD-E) containing structurally similar but inactive molecules (ratio of 1 active : 50 decoys). Run the screening and calculate the Receiver Operating Characteristic Area Under the Curve (ROC AUC).
-
Causality: A pharmacophore model is only trustworthy if it can mathematically distinguish true actives from background noise. A model with a ROC AUC < 0.7 is statistically invalid and must be refined by adjusting feature tolerances.
Step 4: High-Throughput Virtual Screening (HTVS)
-
Action: Screen commercial databases (e.g., ZINC15, ChEMBL) against the validated model.
-
Execution: Apply the pharmacophore as a rigid 3D query. Filter the resulting hits for ADMET properties (e.g., Lipinski's Rule of Five) and subject the top 1% to molecular docking within the target protein's crystal structure to verify binding poses.
Workflow for Ligand-Based Pharmacophore Generation and Virtual Screening.
Conclusion
The chlorobenzyl-aminopyridine scaffold is a powerful engine for drug discovery, provided its pharmacophoric features are modeled with respect to the specific geometric and electrostatic constraints of the target receptor. As demonstrated by its divergent efficacy in AChE versus FabI targets, the para-chlorine substitution acts as a double-edged sword: it can drive sub-micromolar affinity through precise shape-matching and halogen bonding, or it can abrogate activity via steric clashes in narrow binding gorges. By employing the self-validating computational protocols outlined in this guide, researchers can systematically harness this scaffold to design highly selective, potent therapeutics.
References
- Title: New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation Source: ACS Chemical Neuroscience URL: [1]
- Title: Discovery of a novel and potent class of F. tularensis enoyl-reductase (FabI) inhibitors by molecular shape and electrostatic matching Source: PubMed Central (PMC) / J Med Chem URL: [2]
Rational Design and Biological Activity of Pyridine-3-ylmethyl-amine Derivatives in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary & Structural Rationale
In the landscape of modern medicinal chemistry, the pyridine-3-ylmethyl-amine (commonly referred to as 3-picolylamine or pyridine-3-methanamine) moiety serves as a highly privileged pharmacophore. As a Senior Application Scientist, I frequently leverage this substructure to overcome pharmacokinetic bottlenecks and enhance target engagement in oncology and immunology pipelines.
The structural brilliance of the 3-picolylamine scaffold lies in its dual functionality. The pyridine nitrogen acts as a critical hydrogen-bond acceptor, frequently interacting with the hinge region of kinase ATP-binding pockets [[1]](1]. Simultaneously, the methylene bridge provides essential conformational flexibility, allowing the basic amine to orient optimally toward solvent-exposed regions or secondary binding pockets. This specific geometry enhances both binding affinity and target selectivity, making it a cornerstone in the development of enzyme inhibitors and receptor antagonists 2[2].
Iterative Drug Discovery Workflow for Pyridine-3-ylmethyl-amine Derivatives.
Core Biological Activities and Target Engagement
The integration of the 3-picolylamine moiety into larger molecular frameworks has yielded significant breakthroughs across multiple therapeutic domains.
Kinase Inhibition (CSF1R and CDKs)
The most prominent application of pyridine-3-methanamine derivatives is in the competitive inhibition of kinases. For example, pyrazolo[1,5-a]pyridin-3-ylmethanamine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), effectively inducing cell cycle arrest in malignant tissues 2[2].
More recently, scaffold hopping approaches have utilized 3-picolylamine to design pyrrolo[2,3-d]pyrimidine analogs targeting the Colony Stimulating Factor 1 Receptor (CSF1R). Compound 12b, a derivative featuring a pyridin-3-ylmethyl amino group, demonstrated low-nanomolar enzymatic activity and superior metabolic stability in human liver microsomes, positioning it as a highly viable lead compound for immunosuppressive tumor microenvironments 1[1].
Anti-Proliferative and Anticancer Efficacy
Beyond direct kinase inhibition, 3-picolylamine is utilized to optimize the physicochemical properties of existing drugs. In the development of M-COPA analogs, replacing the original amide group with a 3-picolylamine-derived secondary amine maintained the core structural integrity while exhibiting potent anti-proliferative activities against human cancer cell lines 3[3]. Furthermore, novel pyridinium fullerene derivatives synthesized via coupling with 3-picolylamine have shown remarkable efficacy against drug-resistant cancer cells (e.g., doxorubicin-resistant strains) by inducing severe intracellular oxidative stress 4[4].
Mechanism of CSF1R Kinase Inhibition by 3-Picolylamine Derivatives.
Quantitative Structure-Activity Relationship (SAR) Data
The following table synthesizes quantitative biological data from recent literature, illustrating the broad applicability of the 3-picolylamine scaffold.
| Compound Class / Derivative | Primary Target | Key Biological Activity | Reference |
| Pyrrolo[2,3-d]pyrimidine (12b) | CSF1R Kinase | Low-nanomolar IC50; High metabolic stability (HLM: 115.5 µL/min/mg) | 1[1] |
| Pyrazolo[1,5-a]pyridine-3-methanamine | Cyclin-dependent kinases (CDKs) | Potent kinase inhibition; Induces cell cycle arrest | 2[2] |
| M-COPA Secondary Amine Analogs | Cancer Cell Lines (In vitro) | High anti-proliferative activity; Overcomes amide-related metabolic liability | 3[3] |
| Pyridinium Fullerene (cis-14) | Drug-Resistant Tumors | High growth inhibition at 10 μM; Intracellular oxidative stress induction | 4[4] |
| 2-[(Pyridin-3-ylmethyl)amino]acetamide | Proteases / Kinases | SN2-derived target binding; High conformational adaptability | 5[5] |
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of 3-picolylamine derivatives. I have explicitly outlined the causality behind these experimental choices to aid in troubleshooting and assay optimization.
Protocol 1: C-N Cross-Coupling via Buchwald-Hartwig Amination
This protocol describes the attachment of 3-picolylamine to a halogenated heterocyclic core (e.g., a pyrrolo-pyrimidine scaffold) 1[1].
-
Preparation: In an oven-dried Schlenk flask under a strict Argon atmosphere, dissolve the aryl chloride precursor (1.0 eq) and 3-picolylamine (1.2 eq) in anhydrous 1,4-dioxane.
-
Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.05 eq) and XPhos (0.1 eq).
-
Base Addition: Add Sodium tert-butoxide (NaOtBu) (2.0 eq) to the mixture.
-
Reaction: Heat the mixture to 110 °C for 90 minutes with vigorous stirring.
-
Workup: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and concentrate in vacuo. Purify via flash column chromatography.
Causality of Experimental Design: The use of an inert atmosphere is non-negotiable, as Pd(0) active species are highly susceptible to oxidative degradation. The choice of a bulky biaryl phosphine ligand like XPhos is critical; it creates a steric shield that prevents the basic pyridine nitrogen of the 3-picolylamine from coordinating with the palladium center, which would otherwise poison the catalyst and stall the catalytic cycle.
Protocol 2: In Vitro Luminescent Kinase Inhibition Assay
This protocol validates the biological activity of the synthesized 3-picolylamine derivative against a target kinase (e.g., CSF1R).
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute the 3-picolylamine derivative in DMSO, then transfer to a 384-well plate (final DMSO concentration ≤ 1%).
-
Enzyme/Substrate Addition: Add the recombinant kinase and specific peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Reaction Initiation: Add ultra-pure ATP at a concentration equal to the kinase's apparent
. Incubate for 60 minutes. -
Readout: Add a luminescent ATP-detection reagent (e.g., Kinase-Glo®). Incubate for 10 minutes and read luminescence on a microplate reader.
Causality of Experimental Design: Measuring luminescence via ATP depletion provides a self-validating system; a decrease in luminescent signal directly correlates with kinase inactivity (less ATP consumed by the kinase means more residual ATP to generate luminescence). Utilizing an ATP concentration near the apparent
ensures the assay is highly sensitive to competitive ATP-binding inhibitors, which is the primary mechanism of action for 3-picolylamine derivatives.
Conclusion
The pyridine-3-ylmethyl-amine moiety is far more than a simple linker; it is a dynamic, functional pharmacophore that dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. By understanding the causal relationships between its structural flexibility, its hydrogen-bonding capacity, and its behavior in biological assays, researchers can rationally design highly potent, next-generation therapeutics.
References
-
Benchchem. Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride | 1351659-25-0. Available at:[Link]
-
National Institutes of Health (PMC). Syntheses and biological evaluation of M-COPA analogs derived from pentadienoic Weinreb amide. Available at:[Link]
-
MDPI Pharmaceuticals. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]
-
Dovepress (IJN). Synthesis and antitumor activity of novel pyridinium fullerene derivatives. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride | 1351659-25-0 | Benchchem [benchchem.com]
- 3. Syntheses and biological evaluation of M-COPA analogs derived from pentadienoic Weinreb amide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. 2-[(Pyridin-3-ylmethyl)amino]acetamide | Benchchem [benchchem.com]
Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Scope: Advanced Safety Data Sheet (SDS) Interpretation, Physicochemical Causality, and Self-Validating Handling Protocols
Executive Summary
In modern drug discovery, (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine (CAS: 436088-71-0) frequently serves as a critical pharmacophore and building block, offering a highly tunable dual-basic scaffold. However, standard Safety Data Sheets (SDS) often provide generalized hazard codes without explaining the underlying chemical drivers. As a Senior Application Scientist, I approach safety not as a compliance checklist, but as a predictive model of chemical reactivity.
This technical guide deconstructs the physicochemical properties of this compound, explaining why it exhibits specific toxicological behaviors, and establishes self-validating experimental protocols to ensure absolute safety and structural integrity during laboratory handling [1].
Physicochemical Profiling & Structural Causality
Understanding the molecular architecture of (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine is the first step in predicting its environmental and biological interactions. The molecule features an ortho-chloro substituted benzyl ring linked via a secondary amine to a pyridine ring.
Quantitative Data Summary
Table 1: Physicochemical and Identification Metrics [1, 2]
| Property | Value / Description |
| IUPAC Name | 1-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)methanamine |
| CAS Number | 436088-71-0 |
| PubChem CID | 596946 |
| Molecular Formula | C₁₃H₁₃ClN₂ |
| Molecular Weight | 232.71 g/mol |
| Estimated pKa (Secondary Amine) | ~9.5 (Strongly basic) |
| Estimated pKa (Pyridine Nitrogen) | ~5.2 (Weakly basic) |
| Estimated LogP | 2.5 – 3.0 (Lipophilic) |
| GHS Hazard Classification | Irritant (Xi) |
Structural Causality
The hazard profile of this compound is directly dictated by its dual-nitrogen system. At physiological pH (7.4), the pyridine nitrogen remains unprotonated (neutral), while the secondary amine is highly protonated (cationic). However, in its pure free-base form, the secondary amine acts as a potent nucleophile and a strong base. The ortho-chloro substitution increases the overall lipophilicity (LogP ~2.8), allowing the free base to easily partition into the lipid bilayers of human skin, carrying the highly basic amine directly into the cellular matrix [2].
Mechanistic Toxicology & Hazard Assessment
Standard SDS documentation classifies this compound under the Irritant (Xi) category. To handle it safely, researchers must understand the mechanistic drivers behind these GHS classifications [3].
Table 2: GHS Classifications and Mechanistic Drivers
| GHS Code | Hazard Statement | Mechanistic Driver (Causality) |
| H315 | Causes skin irritation | The free-base amine raises localized pH upon contact with skin moisture, initiating the saponification of stratum corneum lipids. |
| H319 | Causes serious eye damage | Nucleophilic attack by the secondary amine causes rapid denaturation of corneal proteins, leading to opacity. |
| H335 | May cause respiratory irritation | Inhalation of aerosolized dust interacts with the mucosal lining, causing basicity-driven cellular inflammation. |
The Pathway of Dermal Irritation
When the free-base compound contacts the skin, it bypasses the acid mantle (pH ~5.5) due to its lipophilicity. Once in the aqueous environment of the epidermis, the amine abstracts protons from surrounding water, creating a localized alkaline spike. This triggers lipid saponification, compromising the barrier and leading to the inflammatory cascade recognized as H315.
Fig 1. Mechanistic pathway of basicity-driven dermal and ocular irritation.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, safety protocols must be self-validating—meaning the success of the safety measure can be analytically confirmed in real-time.
Protocol A: High-Containment Weighing & Solubilization
Causality Focus: Preventing H335 (Respiratory Irritation) via electrostatic aerosolization.
-
Environmental Prep: Conduct all weighing inside a Class II Type B2 Biological Safety Cabinet or a dedicated powder-handling isolator.
-
Electrostatic Mitigation: Pass the sealed container over an anti-static bar (polonium-210 or ionizing blower) before opening. Why: Secondary amines in powder form often carry static charges; neutralizing this prevents the powder from repelling itself and aerosolizing into the breathing zone.
-
Transfer: Use a grounded, conductive spatula to transfer the compound to a pre-tared, sealable volumetric flask.
-
Solubilization: Add the primary solvent (e.g., DMSO or Methanol) before removing the flask from the containment zone.
-
Validation: Visually confirm complete dissolution. A clear solution indicates zero risk of particulate aerosolization upon transfer to the open bench.
Protocol B: Chemical Spill Neutralization & Verification
Causality Focus: Safely quenching the nucleophilic amine without causing an exothermic reaction.
Do NOT use strong mineral acids (e.g., HCl) to neutralize a spill. Strong acids will react exothermically with the secondary amine, potentially boiling the solvent and splattering the hazardous material. Instead, use a weak, polyprotic acid buffer.
-
Isolation: Immediately evacuate the immediate bench area and don heavy-duty nitrile gloves and chemical splash goggles.
-
Neutralization: Spray the spill zone with a 5% Citric Acid aqueous solution . Why: Citric acid safely and slowly protonates the secondary amine, converting the lipophilic free base into a highly water-soluble, non-volatile citrate salt without generating excessive heat.
-
Absorption: Cover the neutralized liquid with an inert absorbent like vermiculite or diatomaceous earth. Sweep into a hazardous waste container.
-
Self-Validation (The Critical Step): Swab the spill surface with a damp piece of universal pH indicator paper.
-
If pH > 7.5: The amine is still active. Reapply citric acid.
-
If pH 6.0 - 7.0: Neutralization is analytically confirmed.
-
-
Final Clean: Wipe the area with a 70% Isopropanol solution to remove residual citrate salts.
Fig 2. Step-by-step spill response and chemical neutralization workflow.
Conclusion
Handling (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine requires more than passive compliance with an SDS; it demands an active understanding of its dual-basic nature and lipophilic properties. By recognizing that its primary hazards (H315, H319, H335) stem directly from the basicity of the secondary amine, researchers can implement logically sound, self-validating protocols—such as buffered citric acid neutralization—to mitigate risk effectively.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 596946, (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine. Retrieved from[Link]
Methodological & Application
Amide coupling conditions for secondary aminopyridine intermediates
Application Note: Overcoming Amide Coupling Bottlenecks with Secondary Aminopyridines
Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists
The Mechanistic Challenge: Why Standard Couplings Fail
The formation of amide bonds is the most frequently executed reaction in medicinal chemistry. However, coupling carboxylic acids with secondary aminopyridines presents a notorious synthetic bottleneck.
Standard peptide coupling reagents (e.g., HATU, EDC/HOBt, DCC) rely on converting the carboxylic acid into an activated ester (such as an OAt or OBt ester). For the reaction to proceed, the amine must possess sufficient nucleophilicity to attack this electrophilic intermediate. Secondary aminopyridines fail in this paradigm due to a synergistic combination of electronic and steric deactivation:
-
Electronic Deactivation: The pyridine ring is strongly electron-withdrawing. The lone pair on the exocyclic amine is delocalized into the
-system of the pyridine ring, drastically reducing its nucleophilicity. -
Steric Hindrance: The secondary nature of the amine (bearing an alkyl or aryl substituent) creates a steric shield, preventing the necessary trajectory for nucleophilic attack on bulky activated esters.
When standard conditions are employed, the reaction typically stalls at the activated ester stage, eventually leading to hydrolysis or the formation of unreactive guanidinium byproducts[1]. To overcome this, the synthetic strategy must shift toward either hyper-activating the electrophile , hyper-activating the nucleophile , or bypassing the traditional disconnection entirely .
Strategic Decision Matrix
Decision matrix for overcoming poor nucleophilicity in secondary aminopyridine amide couplings.
Validated Protocols and Mechanistic Causality
Path A: Electrophile Activation via In Situ Acyl Fluorides
Causality: When acid chlorides are too unstable or prone to side reactions, and activated esters are too bulky, acyl fluorides offer the perfect middle ground. The fluorine atom is highly electronegative, making the carbonyl carbon extremely electrophilic. Crucially, the small Van der Waals radius of fluorine minimizes steric clash during the transition state, allowing hindered secondary amines to attack successfully[1]. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Deoxo-Fluor generate these species in situ under mild conditions.
Protocol: TFFH-Mediated Coupling
-
Activation: Dissolve the carboxylic acid (1.0 equiv) and TFFH (1.2 equiv) in anhydrous DCM or DMF (0.2 M).
-
Base Addition: Add
-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at 0 °C. Stir for 30 minutes to ensure complete conversion to the acyl fluoride (can be monitored via F NMR or LC-MS). -
Coupling: Add the secondary aminopyridine (1.2 equiv).
-
Heating: Warm the reaction to 50–60 °C. Because acyl fluorides are resistant to thermal degradation and hydrolysis, elevated temperatures can be used to drive the coupling of highly deactivated amines.
-
Workup: Quench with saturated aqueous NaHCO
, extract with EtOAc, and purify via silica gel chromatography.
Path B: Nucleophile Activation via Anion Coupling
Causality: If the neutral amine cannot attack the electrophile, it must be converted into a highly nucleophilic amide anion using a strong, non-nucleophilic base like LiHMDS[2]. However, traditional acid chloride generation (e.g., using SOCl
Protocol: Ghosez's Reagent + LiHMDS
-
Neutral Acid Chloride Generation: Dissolve the carboxylic acid (1.1 equiv) in anhydrous THF (0.2 M) at 0 °C. Add Ghosez's reagent (1.2 equiv) dropwise. Stir at room temperature for 2 hours.
-
Anion Generation (Separate Flask): In a second flask, dissolve the secondary aminopyridine (1.0 equiv) in anhydrous THF at -78 °C. Slowly add LiHMDS (1.0 M in THF, 1.2 equiv). Stir for 30 minutes to form the lithium amide.
-
Coupling: Transfer the crude acid chloride solution dropwise into the lithium amide solution at -78 °C.
-
Completion: Allow the reaction to slowly warm to room temperature over 4 hours. The pre-formed anion will rapidly trap the acid chloride. Quench with saturated NH
Cl.
Path C: The Alternative Disconnection (Buchwald-Hartwig / Goldberg)
Causality: When both Path A and Path B fail—often due to extreme steric crowding (e.g., a tert-butyl group on the secondary amine)—the disconnection strategy must change. Instead of coupling an acid and an amine, transition metal catalysis allows the coupling of a primary amide with a 2-halopyridine [4]. This bypasses the nucleophilicity issue entirely, relying instead on the oxidative addition of a metal (Pd or Cu) into the aryl halide bond, followed by coordination and reductive elimination of the amide[5].
Protocol: Palladium-Catalyzed Amidation
-
Preparation: In an oven-dried Schlenk tube, combine the 2-bromopyridine derivative (1.0 equiv), the primary aliphatic or aromatic amide (1.2 equiv), Pd
(dba) (0.05 equiv), Xantphos (0.10 equiv), and Cs CO (2.0 equiv). -
Degassing: Evacuate and backfill the vessel with Argon three times.
-
Solvent: Add anhydrous, degassed 1,4-dioxane (0.2 M).
-
Reaction: Seal the tube and heat at 100 °C for 12–16 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite, concentrate, and purify via chromatography.
Quantitative Data & Strategy Comparison
| Strategy | Reagents / Catalyst | Optimal Substrate Profile | Typical Yield | Key Advantage | Limitation |
| Standard | HATU, EDC, DIPEA | Primary amines, unhindered secondary amines | < 10% | Mild, easy to set up | Fails for deactivated/hindered systems |
| Path A (Acyl Fluoride) | TFFH or Deoxo-Fluor, DIPEA | Moderately hindered, electron-deficient amines | 65–85% | Reagents are bench-stable; tolerates functional groups | May require elevated temperatures |
| Path B (Anion) | Ghosez's Reagent, LiHMDS | Highly electron-deficient, base-stable amines | 70–90% | Extremely fast reaction kinetics at low temps | Requires strictly anhydrous conditions; base-sensitive groups incompatible |
| Path C (Metal Catalysis) | Pd | Extremely hindered systems (e.g., tert-butyl) | 60–95% | Completely bypasses amine nucleophilicity issues | Requires 2-halopyridine precursors and primary amides; trace metal removal needed |
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing)1
-
Substituted sulfonamides useful as antiapoptotic bcl inhibitors Google Patents (WO2012162365A1)3
-
Base-promoted tandem synthesis of nitrogen-containing compounds: MN(SiMe3)2 as potential nitrogen sources Organic & Biomolecular Chemistry (RSC Publishing)2
-
A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors MDPI / NIH4
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction NIH / PMC5
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. Base-promoted tandem synthesis of nitrogen-containing compounds: MN(SiMe3)2 as potential nitrogen sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. WO2012162365A1 - Substituted sulfonamides useful as antiapoptotic bcl inhibitors - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Accelerated Synthesis of N-Benzyl-pyridin-3-ylmethanamine Scaffolds via Microwave Irradiation
Executive Summary
This application note details a robust, high-throughput protocol for the synthesis of N-benzyl-pyridin-3-ylmethanamine analogs using microwave-assisted organic synthesis (MAOS). This scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and histone deacetylase (HDAC) inhibitors.
By transitioning from conventional thermal heating to microwave irradiation, this protocol reduces reaction times from 12–24 hours to under 30 minutes while significantly suppressing the formation of bis-alkylated byproducts.
Key Advantages:
-
Speed: Imine formation kinetics accelerated by dielectric heating.
-
Selectivity: "Two-Step, One-Pot" protocol prevents over-alkylation.
-
Safety: Engineered workflow to manage hydrogen evolution from borohydride reagents.
-
Green Chemistry: Ethanol-based solvent system; high atom economy.
Scientific Background & Mechanism[1]
The synthesis relies on Reductive Amination , the most versatile method for constructing secondary amines. While direct alkylation of amines with alkyl halides often leads to over-alkylation (quaternary ammonium salts), reductive amination proceeds via a discrete imine intermediate, allowing for controlled mono-alkylation.
Reaction Mechanism
The reaction proceeds in two distinct stages:
-
Condensation: The nucleophilic attack of pyridin-3-ylmethanamine (amine) onto a benzaldehyde derivative yields a hemiaminal, which dehydrates to form the imine (Schiff base) . This step is equilibrium-driven and significantly accelerated by microwave irradiation due to the high polarity of the transition state.
-
Reduction: The imine is selectively reduced to the secondary amine using Sodium Borohydride (NaBH₄).
Expert Insight: While Sodium Triacetoxyborohydride (STAB) is often used for "direct" one-pot reductive amination, it reacts too slowly with electron-deficient pyridines. We utilize a modified borohydride protocol where the imine is pre-formed via MW irradiation, followed by reduction.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of the microwave-assisted reductive amination. The dehydration step (Hemiaminal to Imine) is the primary beneficiary of dielectric heating.
Safety & Equipment
Critical Safety Warning: Hydrogen Evolution
DANGER: Sodium Borohydride (NaBH₄) evolves Hydrogen gas (H₂) upon contact with protic solvents (MeOH/EtOH) and acidic protons.
-
NEVER microwave a sealed vessel containing NaBH₄. The rapid gas evolution can exceed the pressure limits of the vessel, leading to catastrophic failure.
-
Protocol Adherence: This guide uses a "Heat-Cool-Reduce" method. The microwave is used only for imine formation. The reducing agent is added after the vessel is vented and cooled.
Required Equipment
-
Microwave Reactor: Single-mode or multi-mode synthesizer (e.g., Biotage Initiator+, CEM Discover) capable of maintaining 100°C–140°C and 15–20 bar pressure.
-
Vials: 2–5 mL microwave-transparent borosilicate glass vials with resealable septa.
-
Purification: SCX-2 (Strong Cation Exchange) cartridges (e.g., Isolute® or Strata™-X-C).
Experimental Protocol
Standard Operating Procedure (SOP)
Target: Synthesis of N-(4-chlorobenzyl)-1-(pyridin-3-yl)methanamine.
Step 1: Imine Formation (Microwave Irradiation)
-
Prepare Reagents:
-
Pyridin-3-ylmethanamine (1.0 equiv, 1.0 mmol, 108 mg).
-
4-Chlorobenzaldehyde (1.0 equiv, 1.0 mmol, 140 mg).
-
Anhydrous Ethanol (EtOH) (3.0 mL).
-
Magnesium Sulfate (MgSO₄) (anhydrous, ~50 mg) – Acts as a water scavenger to drive equilibrium.
-
-
Load Vessel: Add the amine, aldehyde, EtOH, and MgSO₄ to a 5 mL microwave vial. Add a magnetic stir bar.
-
Seal: Cap the vial with a PTFE-lined septum.
-
Irradiate:
-
Temperature: 100°C
-
Time: 10 minutes
-
Absorption Level: High
-
Pre-stirring: 30 seconds
-
-
Cool: Allow the vessel to cool to <40°C using the reactor's compressed air cooling.
Step 2: Reduction (Ambient Pressure)
-
Vent: Carefully de-crimp or pierce the septum to vent the vial to atmospheric pressure.
-
Filter (Optional but Recommended): Rapidly filter the solution through a cotton plug to remove MgSO₄ (into a standard round-bottom flask). Note: If MgSO₄ is omitted, skip this.
-
Add Reductant: Add Sodium Borohydride (NaBH₄) (1.5 equiv, 1.5 mmol, 57 mg) portion-wise over 5 minutes.
-
Observation: Bubbling (H₂) will occur.
-
-
Stir: Stir at room temperature for 30 minutes. Monitor by TLC (10% MeOH in DCM).
Step 3: Workup & Purification (Self-Validating Step)
-
Quench: Add Saturated NH₄Cl solution (2 mL) to quench excess borohydride. Stir for 5 mins.
-
SCX Purification (The "Catch and Release" Method):
-
Load: Pour the reaction mixture directly onto a pre-conditioned SCX-2 cartridge (5g).
-
Wash: Elute with MeOH (3 x 10 mL). This removes non-basic impurities (unreacted aldehyde, borate salts).
-
Elute: Elute with 2M NH₃ in MeOH (2 x 10 mL). This releases the amine product.
-
-
Concentrate: Evaporate the ammoniacal methanol fraction under vacuum.
-
Result: Pure oil/solid. Yields typically 85–95%.[1]
Workflow Visualization
Figure 2: Operational workflow emphasizing the separation of the heating step and the reduction step for safety.
Optimization Data & Library Scope
The following data summarizes the optimization of the imine formation step (Step 1) using 3-picolylamine and benzaldehyde.
Temperature vs. Conversion (Step 1)
Conditions: 1.0 mmol scale, EtOH, 10 min hold time.
| Temperature (°C) | Pressure (bar) | Imine Conversion (%)* | Notes |
| 60 | 1.5 | 45% | Incomplete reaction |
| 80 | 3.0 | 78% | Good, but slow |
| 100 | 5.5 | >98% | Optimal |
| 120 | 9.0 | 95% | Slight degradation observed |
| 140 | 14.0 | 88% | Significant coloring (decomposition) |
*Conversion determined by LC-MS analysis of the crude mixture.
Substrate Scope (Analogs)
This protocol has been validated for the following analogs using the optimized conditions (100°C, 10 min).
| Entry | R-Group (Benzaldehyde) | Yield (%) | Purity (LC-MS) |
| 1 | H (Unsubstituted) | 94% | >98% |
| 2 | 4-Cl | 91% | >98% |
| 3 | 4-OMe (Electron Donating) | 88% | 97% |
| 4 | 3-NO₂ (Electron Withdrawing) | 95% | >99% |
| 5 | 2-F (Steric hindrance) | 82% | 96% |
Troubleshooting & Expert Tips
-
Low Yield with Electron-Rich Aldehydes:
-
Cause: Imine formation is slower with electron-donating groups (e.g., 4-OMe).
-
Fix: Add 1 drop of Glacial Acetic Acid (AcOH) to the microwave vial in Step 1. This catalyzes the dehydration step.
-
-
Over-Alkylation (Tertiary Amine Formation):
-
Cause: Reduction happening while free aldehyde is still present, or high temperatures during reduction.
-
Fix: Ensure Step 1 (MW) goes to completion before adding NaBH₄. Do not heat Step 2.[2]
-
-
Boron Complexation:
-
Issue: Pyridines can form stable complexes with boranes, making the product "sticky" or reducing yield.
-
Fix: The MeOH/NH₃ elution in the SCX step breaks these complexes. Ensure the quench with NH₄Cl is thorough.
-
References
-
Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation.[3][4] Green Chemistry, 1(1), 43-55.
-
Kappe, C. O. (2004).[5] Controlled microwave heating in modern organic synthesis.[5] Angewandte Chemie International Edition, 43(46), 6250-6284.
-
Biotage AB. (2020). Microwave Synthesis: The Biotage Initiator+ User Manual. (Refer to Section: Handling Gas Evolving Reagents).
-
Sigma-Aldrich. (2023). Safety Data Sheet: Sodium Borohydride.
-
Dallinger, D., & Kappe, C. O. (2007). Microwave-assisted synthesis of nitrogen heterocycles. Chemical Reviews, 107(6), 2563-2591.
Sources
- 1. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. youngin.com [youngin.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. chemicaljournals.com [chemicaljournals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reductive Amination of Bulky Chlorobenzyl Amines
Welcome to the technical support center for improving the yield of reductive amination reactions involving sterically hindered chlorobenzyl amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures you might encounter, providing explanations for the underlying causes and actionable steps for resolution.
Question 1: My reaction has stalled, and I have low conversion of my starting materials. What are the likely causes and how can I fix this?
Answer:
Low or incomplete conversion in the reductive amination of bulky chlorobenzyl amines is a frequent challenge, often stemming from a combination of steric and electronic factors.
-
Steric Hindrance: The bulky nature of your substrates can significantly slow down both the initial imine formation and the subsequent reduction.[1][2] The large groups around the carbonyl and amine functionalities sterically impede their ability to approach each other and react.
-
Reduced Nucleophilicity of the Amine: The electron-withdrawing effect of the chloro group on the benzylamine can decrease the nucleophilicity of the amine, slowing down its attack on the carbonyl carbon.[3]
-
Inefficient Imine Formation: The equilibrium between the starting materials (aldehyde/ketone and amine) and the imine intermediate may not favor the imine.[4] This is particularly true for sterically hindered substrates.
Solutions:
-
Optimize Reaction Conditions:
-
Increase Reaction Time and/or Temperature: For sterically demanding substrates, longer reaction times are often necessary. If the reagents are stable, a moderate increase in temperature can help overcome the activation energy barrier.
-
Water Removal: The formation of the imine intermediate releases water.[4] Actively removing water by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards the imine, thereby increasing the overall reaction rate.
-
-
Choice of Reagents:
-
Switch to a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the preferred reagent for challenging reductive aminations.[5][6] It is less reactive towards ketones and aldehydes than sodium borohydride (NaBH₄) but is highly effective at reducing the protonated imine (iminium ion), which is more electrophilic.[4][7] This selectivity minimizes the undesired reduction of your starting carbonyl compound.
-
Acid Catalysis: The reaction is typically catalyzed by acid, which protonates the carbonyl group, making it more electrophilic for the amine to attack.[7][8][9] A small amount of acetic acid is commonly used. However, too much acid will protonate the amine, rendering it non-nucleophilic.[7] The optimal pH is generally between 4 and 6.
-
Question 2: I am observing significant amounts of a side product corresponding to the alcohol of my starting carbonyl compound. How can I prevent this?
Answer:
The formation of the corresponding alcohol from your aldehyde or ketone is a clear indication that the reduction of the carbonyl group is competing with the reduction of the imine intermediate.
-
Non-selective Reducing Agent: Sodium borohydride (NaBH₄) is a strong reducing agent that can readily reduce both aldehydes and ketones, especially if the imine formation is slow due to steric hindrance.[7][10]
Solutions:
-
Use a More Selective Reducing Agent: As mentioned previously, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice to avoid this side reaction.[4][11] Its milder nature allows for the selective reduction of the iminium ion over the carbonyl starting material.[5]
-
Stepwise (Indirect) Procedure: If you must use a less selective reducing agent like NaBH₄, a two-step procedure can be effective.
-
Step 1: Imine Formation: Mix the bulky chlorobenzyl amine and the carbonyl compound in a suitable solvent (e.g., methanol or ethanol) and stir for a sufficient amount of time to allow for the formation of the imine.[3][10] You can monitor the formation of the imine by techniques like TLC or NMR. The addition of a dehydrating agent can be beneficial here.
-
Step 2: Reduction: Once the imine has formed, add the sodium borohydride to the reaction mixture to reduce the C=N double bond.[7]
-
Question 3: My desired product is formed, but it is difficult to purify from unreacted starting amine and over-alkylated byproducts. What purification strategies do you recommend?
Answer:
Purification can be challenging due to the similar polarities of the desired secondary amine, the starting primary amine, and any tertiary amine byproducts.
Solutions:
-
Acid-Base Extraction:
-
Exploit the basicity of the amines. Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The primary, secondary, and tertiary amines will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amines.
-
Extract the amines back into an organic solvent.[12]
-
-
Column Chromatography:
-
Silica gel column chromatography is a standard method for separating compounds with different polarities.[12]
-
A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired secondary amine from the less polar tertiary amine and the more polar primary amine. The addition of a small amount of a basic modifier like triethylamine (Et₃N) to the eluent can improve the peak shape and prevent tailing of the amines on the acidic silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of reductive amination?
A1: Reductive amination is a two-step process that converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine.[4]
-
Imine/Iminium Ion Formation: The amine first attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine (for primary amines) or an enamine (for secondary amines).[13] In the presence of an acid catalyst, the imine is protonated to form a more reactive iminium ion.[7][14]
-
Reduction: A reducing agent, typically a hydride source, then reduces the imine or iminium ion to the final amine product.[8][13]
Q2: Which reducing agent is best for my sterically hindered reaction?
A2: For sterically hindered substrates, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[3][11] Its mildness and selectivity for the iminium ion over the carbonyl starting material lead to cleaner reactions and higher yields.[5][6] While sodium cyanoborohydride (NaBH₃CN) is also selective, it is more toxic due to the potential release of cyanide gas, especially under acidic conditions.[4][13]
| Reducing Agent | Strength | Selectivity for Imine/Iminium | Common Solvents | Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild | High | DCE, THF, DCM[10][11] | Preferred for hindered substrates; moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild | High | Methanol, Ethanol[4] | Effective but toxic byproducts.[4] |
| Sodium Borohydride (NaBH₄) | Strong | Low | Methanol, Ethanol[10] | Can reduce starting carbonyl; best for stepwise procedure. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Variable | High | Various | Can be highly effective but may not be compatible with other reducible functional groups.[3][4] |
Q3: What is the optimal pH for my reaction, and why is it important?
A3: The optimal pH for reductive amination is typically mildly acidic, in the range of 4 to 6.[7][9] This is a critical parameter because:
-
Acid catalysis is required for imine formation: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by the amine.[7]
-
Excess acid is detrimental: If the pH is too low (too acidic), the starting amine will be protonated to form its non-nucleophilic ammonium salt, which will shut down the reaction.[7]
Experimental Protocol: Reductive Amination of a Bulky Chlorobenzyl Amine with a Ketone using NaBH(OAc)₃
This protocol provides a general, self-validating methodology for the reductive amination of a sterically hindered chlorobenzyl amine.
Materials:
-
Bulky chlorobenzyl amine (1.0 eq)
-
Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic acid (catalytic, ~0.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the bulky chlorobenzyl amine (1.0 eq), the ketone (1.1 eq), and anhydrous DCM or DCE.
-
Add a catalytic amount of glacial acetic acid (~0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by TLC if possible.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Be aware that some gas evolution (hydrogen) may occur.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[12]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.
Visualizing the Process
Reductive Amination Workflow
Caption: A typical workflow for reductive amination.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
-
Reductive Amination: Definition, Examples, and Mechanism. Chemistry Learner. [Link]
-
Sodium triacetoxyborohydride. Wikipedia. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
A Reductive Aminase Switches to Imine Reductase Mode for a Bulky Amine Substrate. ACS Catalysis. [Link]
-
Sodium triacetoxyborohydride. Sciencemadness Wiki. [Link]
-
A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]
-
Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]
-
Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. Organic Letters. [Link]
-
Reductive Amination - Common Conditions. organic-chemistry.org. [Link]
-
Synthesis of bulky secondary amines. ResearchGate. [Link]
-
The synthesis of sterically hindered amines by a direct reductive amination of ketones. PubMed. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes. The Journal of Organic Chemistry. [Link]
-
Reductive Amination. Organic Chemistry Tutor. [Link]
-
Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand-Promoted Ruthenium-Catalyzed Deaminative. e-Publications@Marquette. [Link]
-
Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. ResearchGate. [Link]
Sources
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 6. interchim.fr [interchim.fr]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
Preventing over-alkylation during synthesis of (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine
Welcome to the Process Optimization Support Center. This technical guide addresses a frequent and costly bottleneck in the synthesis of (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine : the uncontrolled formation of tertiary amines and quaternary ammonium salts (over-alkylation).
As a Senior Application Scientist, I have structured this guide to provide mechanistic insights, self-validating experimental protocols, and troubleshooting workflows to ensure high-yielding, chemoselective C-N bond formation.
Synthesis Strategy & Workflow
Selecting the correct synthetic pathway is the most critical step in preventing over-alkylation. The decision tree below outlines the logical flow of choosing a reaction strategy based on the available starting materials and the inherent risks of runaway nucleophilicity.
Decision tree for amine synthesis strategies to prevent over-alkylation.
Mechanistic Troubleshooting (FAQs)
Q1: Why does reacting 3-picolylamine directly with 2-chlorobenzyl chloride result in a complex mixture rather than my target secondary amine? A1: This is caused by a phenomenon known as the "runaway train" effect in direct nucleophilic aliphatic substitution[1]. When 3-picolylamine (a primary amine) reacts with 2-chlorobenzyl chloride, the initial product is the target secondary amine. However, alkyl groups are electron-donating. This electronic effect makes the newly formed secondary amine more nucleophilic than the starting primary amine[1][2]. Consequently, the secondary amine aggressively competes for the remaining 2-chlorobenzyl chloride, leading to tertiary amines and eventually quaternary ammonium salts[2][3]. Adjusting stoichiometry (e.g., using a large excess of the primary amine) is often thermodynamically insufficient to halt this cascade and complicates downstream purification[1].
Q2: How does Reductive Amination bypass this nucleophilicity issue? A2: Reductive amination fundamentally alters the reaction pathway by separating C-N bond formation from the reduction step. Instead of an alkyl halide, you react 3-picolylamine with 2-chlorobenzaldehyde. This condensation forms an imine intermediate[1][4]. The imine is then reduced in situ by a mild reducing agent to form the secondary amine[4]. Because the secondary amine is formed only after the electrophile (the aldehyde) has been consumed to form the imine, it cannot react further with the starting materials, effectively eliminating over-alkylation[4].
Mechanistic pathway of reductive amination highlighting the iminium intermediate.
Validated Synthetic Protocols
Protocol A: Reductive Amination (The Gold Standard)
Reductive amination is the preferred method for synthesizing (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine due to its excellent chemoselectivity and mild conditions[4].
Self-Validating System Logic: The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) acts as a chemical self-validation step. Unlike NaBH₄, NaBH(OAc)₃ is sterically hindered and electron-deficient, making it unreactive toward aldehydes but highly reactive toward the more electrophilic iminium ion[1]. This prevents the premature reduction of 2-chlorobenzaldehyde into 2-chlorobenzyl alcohol.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3-picolylamine (1.0 eq.) and 2-chlorobenzaldehyde (1.05 eq.) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration[1][4].
-
Imine Formation (Causality Step): Add glacial acetic acid (AcOH) (1.0 eq.) as a catalyst. Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the amine nucleophile, thereby driving imine formation[1][4]. Stir at room temperature for 30 minutes.
-
Validation Checkpoint: Analyze the mixture via TLC or LC-MS. Do not proceed until the primary amine is consumed and the imine intermediate is clearly visible.
-
Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq.). The reaction is mildly exothermic; maintain at room temperature using a water bath[1][4]. Stir for 4–12 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ to neutralize the acetic acid and decompose excess hydride[1][4]. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Protocol B: Fukuyama Alkylation (For Alkyl Halide Precursors)
If your supply chain dictates the use of 2-chlorobenzyl chloride, direct alkylation must be avoided. The Fukuyama Alkylation strategy temporarily deactivates the amine using a 2-nitrobenzenesulfonyl (Nosyl, Ns) protecting group[5][6].
Self-Validating System Logic: The strongly electron-withdrawing Nosyl group renders the nitrogen completely non-nucleophilic, physically preventing over-alkylation. Simultaneously, it acidifies the N-H proton (pKa ~ 10), allowing it to be deprotonated by a mild base for highly controlled mono-alkylation[4][6].
Step-by-Step Methodology:
-
Protection: React 3-picolylamine (1.0 eq.) with 2-nitrobenzenesulfonyl chloride (NsCl) (1.1 eq.) and triethylamine (1.5 eq.) in DCM at 0 °C to form the N-nosyl sulfonamide. Validation: The resulting sulfonamide is highly crystalline and significantly less polar than the starting amine.
-
Alkylation: Dissolve the sulfonamide (1.0 eq.) in anhydrous DMF. Add K₂CO₃ or Cs₂CO₃ (2.0 eq.) and stir for 15 minutes to form the sulfonamide anion[4]. Add 2-chlorobenzyl chloride (1.1 eq.) and heat to 60 °C for 4–16 hours[4].
-
Deprotection (Causality Step): Cleave the Nosyl group by treating the isolated intermediate with thiophenol (PhSH) and K₂CO₃ in DMF. Causality: The thiolate nucleophile selectively attacks the electron-deficient aromatic ring of the Nosyl group (via a Meisenheimer complex), releasing the free secondary amine without cleaving the newly formed C-N bond[6].
Quantitative Data & Strategy Comparison
To aid in your process development and scale-up planning, the following table summarizes the operational metrics of the discussed strategies.
| Synthesis Strategy | Step Count | Chemoselectivity (Mono-alkylation) | Typical Yield (%) | Reagent Cost / Availability | Scalability Profile |
| Direct Alkylation | 1 | Poor (< 40%) | 20 - 45% | Low (Alkyl Halides) | Poor (Requires complex chromatography) |
| Reductive Amination | 1 (One-pot) | Excellent (> 95%) | 80 - 95% | Moderate (Aldehydes, Hydrides) | Excellent (Pharmaceutical Industry Standard) |
| Fukuyama Alkylation | 3 | Excellent (> 95%) | 60 - 75% (Over 3 steps) | High (NsCl, Thiophenols) | Moderate (Lower atom economy) |
References
-
Chemistry LibreTexts. "21.5: Synthesis of Amines by Alkylation." LibreTexts.[Link]
-
Wikipedia. "Amine alkylation." Wikipedia.[Link]
-
American Chemical Society. "Base-Mediated Intramolecular C- and N‑Arylation of N,N- Disubstituted 2‑Nitrobenzenesulfonamides: Advanced Intermediates for the Synthesis of Diverse Nitrogenous Heterocycles." ACS Combinatorial Science.[Link]
-
ResearchGate. "Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins." ResearchGate.[Link]
Sources
Technical Support Center: Optimization of NaBH3CN Reductive Amination for Pyridine-Amine Coupling
Welcome to the Application Scientist Support Portal. This technical guide provides mechanistic insights, troubleshooting workflows, and validated protocols for optimizing the reductive amination of pyridine-containing substrates using sodium cyanoborohydride (NaBH3CN).
Mechanistic Grounding & Pathway
Reductive amination is a cornerstone reaction in medicinal chemistry for C–N bond formation[1]. The reaction proceeds via the condensation of an amine and a carbonyl to form a hemiaminal, which dehydrates into an electrophilic iminium ion, followed by hydride reduction[2].
When working with pyridine derivatives, the intrinsic basicity of the pyridine nitrogen (pKa ~5.2) fundamentally alters the reaction environment. It acts as an internal buffer, often preventing the reaction from reaching the mildly acidic pH (4–6) required for efficient hemiaminal dehydration[3]. Understanding this causality is critical for optimization.
Mechanism of NaBH3CN mediated reductive amination.
Troubleshooting & FAQs
Q1: Why use NaBH3CN instead of NaBH4 or NaBH(OAc)3 for pyridine-amine couplings? Causality: NaBH4 is a strong, non-selective reducing agent that rapidly reduces aldehydes to alcohols before the imine can form[3]. NaBH3CN, owing to the electron-withdrawing cyano group, is a milder hydride source that is uniquely stable in protic solvents down to pH ~3. At the optimal pH of 4–6, it selectively reduces the protonated iminium ion over the unprotonated carbonyl[2]. While NaBH(OAc)3 is often preferred for general use due to its lower toxicity, NaBH3CN is superior when highly polar hydroxylic solvents (like methanol) are required to solubilize polar pyridine derivatives[4].
Q2: My reaction stalls, and I observe unreacted pyridine-carboxaldehyde. How do I drive it to completion? Causality: The basic pyridine ring prevents the solution from maintaining the acidic pH necessary for dehydration[3]. Solution:
-
Acid Catalysis: Add 1–2 equivalents of glacial acetic acid (AcOH) to overcome the buffering effect[5].
-
Lewis Acid Activation: For sterically hindered or highly deactivated aminopyridines, use Titanium(IV) isopropoxide (Ti(OiPr)4) to force imine formation prior to adding the reducing agent[3].
Q3: Is a one-pot (direct) or two-step (indirect) reductive amination better for pyridine substrates? Causality: Direct reductive amination is generally preferred for efficiency[4]. However, if the pyridine-amine is weakly nucleophilic (e.g., 2-aminopyridine), a stepwise (indirect) approach is required. You must physically separate the imine formation step from the reduction step to completely eliminate the side reaction of direct aldehyde reduction.
Q4: How do I safely handle the workup to avoid toxic cyanide gas exposure? Causality: NaBH3CN liberates highly toxic hydrogen cyanide (HCN) gas if exposed to strong aqueous acids during workup[5]. Solution: Always quench the reaction with a basic solution (pH > 8) to ensure cyanide remains as the water-soluble, non-volatile cyanide anion[4]. Treat the aqueous waste with sodium hypochlorite (bleach) to oxidize residual cyanide to safe cyanate before disposal.
Quantitative Data: Reducing Agent Comparison
Choosing the correct hydride source dictates the success of the coupling. Below is a comparative matrix of standard reducing agents used in reductive amination[4].
| Reducing Agent | Optimal pH Range | Solvent Compatibility | Imine Selectivity | Toxicity & Byproducts |
| NaBH4 | > 7 | Alcohols, Water | Low (Reduces carbonyls directly) | Low |
| NaBH3CN | 4 – 6 | MeOH, EtOH, THF | High (Requires acidic activation) | High (Releases HCN at low pH) |
| NaBH(OAc)3 | 5 – 7 | DCE, THF (Poor in MeOH) | Very High | Moderate |
Validated Experimental Protocol: Stepwise Pyridine-Amine Coupling
To ensure trustworthiness, the following protocol is designed as a self-validating system . Each critical phase contains an analytical checkpoint to prevent downstream failure.
Troubleshooting workflow for pyridine-amine reductive amination.
Step-by-Step Methodology
1. Imine Formation: In an oven-dried flask under N2, dissolve the pyridine-carboxaldehyde (1.0 eq) and the amine (1.1 eq) in anhydrous Methanol (0.2 M). 2. Acidification: Add glacial acetic acid (1.5 eq) to adjust the apparent pH.
-
Self-Validation Checkpoint: Spot the mixture on wet pH paper. If the basicity of the pyridine keeps the pH > 6, add additional AcOH dropwise until a pH of 4.5–5.0 is reached. 3. Dehydration: Add activated 3Å molecular sieves (200 mg/mmol). Stir at room temperature for 2–4 hours.
-
Self-Validation Checkpoint: Monitor by LC-MS. Do not proceed until >95% of the aldehyde mass is consumed and the imine [M+H]+ is the dominant species. This prevents premature reduction of the starting material. 4. Reduction: Cool the reaction to 0 °C to control the exotherm. Add NaBH3CN (1.5 eq) portion-wise over 10 minutes. 5. Completion: Warm to room temperature and stir for 1–2 hours.
-
Self-Validation Checkpoint: Use a Ninhydrin stain on TLC (primary amines turn purple, secondary amines turn orange) or LC-MS to confirm the complete disappearance of the imine. 6. Quench & Workup: In a well-ventilated fume hood, quench the reaction by slowly adding saturated aqueous NaHCO3 until the aqueous layer pH is > 8. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate. 7. Waste Treatment: Treat all aqueous layers with an excess of commercial bleach (NaOCl) and stir for 24 hours prior to disposal to safely neutralize cyanide species.
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
-
Reductive Amination. Chemistry Steps.[Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.[Link]
-
Reductive amination. Wikipedia. [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC - NIH.[Link]
-
Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10- dihydroanthracene-2-carbaldehyde derived from aloe. Redalyc.[Link]
Sources
- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Stability of (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine in solution over time
Welcome to the technical support resource for (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common initial questions about handling and storing (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine solutions.
Q1: What are the primary factors that can affect the stability of (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine in solution?
The stability of (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine is primarily influenced by a combination of pH, solvent choice, exposure to oxygen (oxidation), light (photodegradation), and temperature. The molecule possesses two key structural motifs susceptible to degradation: the benzylamine moiety, which is prone to oxidation, and the pyridine ring, which can be photoreactive.[1][2][3][4] The unprotonated form of the benzylamine is often the more reactive species in oxidation reactions, making pH a critical parameter to control.[1][2]
Q2: I've noticed my solution turning a pale yellow over time. Is this a sign of degradation?
Yes, a color change, typically to yellow or brown, is a common visual indicator of degradation. This is often associated with the formation of oxidized species, such as the corresponding imine or aldehyde (2-chlorobenzaldehyde).[5][6] The formation of these chromophoric degradation products suggests that the parent compound is no longer pure and that the solution's integrity has been compromised.
Q3: What are the recommended general conditions for preparing and storing a stock solution of this compound?
To maximize stability, stock solutions should be prepared fresh whenever possible. If storage is necessary, follow these guidelines:
-
Solvent: Use a high-purity, degassed, aprotic solvent such as DMSO or DMF for the initial stock. For aqueous working solutions, use a buffered system, ideally slightly acidic (e.g., pH 4-6), to protonate the amines and reduce susceptibility to oxidation.
-
Temperature: Store solutions at -20°C or -80°C.
-
Atmosphere: Overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing to minimize contact with oxygen.
-
Light: Protect the solution from light at all times by using amber vials or by wrapping the container in aluminum foil. Pyridine-containing compounds can be susceptible to photolytic degradation.[4][7]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem Encountered | Probable Cause(s) | Recommended Action(s) & Explanation |
| Unexpected loss of parent compound peak in HPLC analysis. | Chemical Degradation: The compound is degrading under your experimental conditions. The most likely pathways are oxidation or, under pH or thermal stress, hydrolysis. | 1. Review Solution pH: Benzylamines are more rapidly oxidized at neutral or alkaline pH where the amine is unprotonated.[1][2] Ensure your buffer is maintaining the target pH. 2. Deoxygenate Solvents: Purge all solvents and buffers with an inert gas (N₂ or Ar) prior to use to remove dissolved oxygen, a key reactant in oxidative degradation. 3. Protect from Light: Ensure all steps are performed with minimal light exposure. |
| Appearance of new, unidentified peaks in the chromatogram. | Degradant Formation: These new peaks are likely degradation products. Their retention times will differ from the parent compound. | 1. Perform a Forced Degradation Study (See Protocol Below): This is a critical step to create a "fingerprint" of potential degradation products.[8] By intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, heat, light), you can tentatively identify the nature of the degradants seen in your experiment. 2. Verify Mass Balance: In your HPLC analysis, the decrease in the area of the parent peak should correspond to the increase in the area of the degradant peaks. A good mass balance (95-105%) provides confidence that you are observing a true degradation process.[9] |
| Solution becomes cloudy or a precipitate forms. | 1. Poor Solubility: The compound or its salt form may be crashing out of solution due to a change in pH, temperature, or solvent composition. 2. Degradant Insolubility: A degradation product may be less soluble than the parent compound in your chosen solvent system. | 1. Verify Solubility Limits: Determine the solubility of your compound in the specific buffer and at the working temperature. 2. Adjust pH: The hydrochloride salt of the amine is generally more water-soluble.[6] Lowering the pH may improve solubility. 3. Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by LC-MS) to determine if it is the parent compound or a degradant. |
Experimental Protocols & Methodologies
Protocol 1: Stability-Indicating HPLC Method Development Workflow
A robust analytical method is the cornerstone of any stability study. The method must be "stability-indicating," meaning it can accurately quantify the parent compound in the presence of its degradation products, excipients, and other potential impurities.[8]
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 2: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation pathways and developing a stability-indicating method.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
Objective: To generate the likely degradation products of (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine under various stress conditions.
Starting Material: Prepare a solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
| Stress Condition | Protocol | Rationale & Causality |
| Acid Hydrolysis | Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH. | Probes the susceptibility of the C-N bonds to cleavage under acidic conditions. While benzylamines are generally stable, this tests for liability at the benzylic position.[11] |
| Base Hydrolysis | Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl. | Evaluates stability in alkaline conditions. The unprotonated amine may be more susceptible to certain elimination or rearrangement reactions. |
| Oxidation | Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. | H₂O₂ mimics oxidative stress. The secondary amine and the benzylic C-H bond are primary targets for oxidation, potentially leading to N-oxides, imines, or cleavage to form 2-chlorobenzaldehyde.[1][5] |
| Thermal Degradation | Store the stock solution (in a sealed vial) and solid material in an oven at 70°C for 48 hours. | Assesses the intrinsic thermal stability of the molecule. Degradation here points to thermolytically-driven pathways. |
| Photolytic Degradation | Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber. Per ICH Q1B guidelines, the exposure should be a minimum of 1.2 million lux hours and 200 watt-hours/m².[12] | The aromatic rings (chlorobenzene and pyridine) are chromophores that can absorb UV/Vis light, leading to photochemical reactions like isomerization or ring cleavage.[3][4] |
Key Degradation Pathways
Understanding the chemistry of (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine allows for the prediction of its degradation products. The primary sites of instability are the benzylic C-H bond and the secondary amine nitrogen.
Caption: Potential oxidative degradation pathway of the parent compound.
-
Oxidation: This is often the most significant degradation pathway for benzylamines.[1][2][5] The reaction typically proceeds via a two-electron oxidation at the benzylic carbon. The initial product is an imine, which is often unstable and can subsequently hydrolyze in aqueous media to yield 2-chlorobenzaldehyde and pyridin-3-ylmethanamine.
-
Photodegradation: Exposure to UV light can induce a variety of reactions. For molecules with pyridine rings, this can include isomerization or other complex rearrangements.[3][7] The specific photoproducts would need to be identified using techniques like LC-MS/MS.
-
Hydrolysis: While generally less common for benzylamines under neutral conditions, cleavage of the C-N bond can be forced under harsh acidic or basic conditions, particularly with elevated temperatures.[11][13]
By understanding these potential liabilities, researchers can design more robust experiments, select appropriate storage conditions, and accurately interpret stability data.
References
- Kinetics and Mechanism of the Oxidation of Substituted Benzylamines by N-Chlorosuccinimide. RSC Publishing.
- Oxidation of Benzylamine by ClOH and N -Chlorosuccinimide: A Kinetic Study.
- Oxidative cleavage of C−N bonds in N-alkylbenzylamines,...
-
Kinetics and mechanism of the oxidation of substituted benzylamines by N -chlorosuccinimide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permangan
-
5-{[(2-Chloro-benzyl)-methyl-amino]. PubChem. [Link]
- (2-Chloro-Benzyl)-Methyl-Amine. Methylamine Supplier.
- Process for the preparation of benzylamine salts.
-
Benzylamine. Wikipedia. [Link]
- Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences.
- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- Photochromism of pyridine-substituted merocyanine through reversible C-N bond form
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
-
Benzyl-pyridin-3-ylmethyl-amine hydrochloride. AKos. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. MDPI. [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. PMC. [Link]
-
Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. PrepChem.com. [Link]
- Preparation method of 2-p-chlorobenzyl pyridine.
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. PubMed. [Link]
-
A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Organic Syntheses. [Link]
-
Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. PMC. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
Benzylamines. Organic Chemistry Portal. [Link]
Sources
- 1. Kinetics and mechanism of the oxidation of substituted benzylamines by N-chlorosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics and mechanism of the oxidation of substituted benzylamines by N-chlorosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Benzylamine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. biomedres.us [biomedres.us]
- 11. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 12. ajrconline.org [ajrconline.org]
- 13. organic-chemistry.org [organic-chemistry.org]
Minimizing oxidative degradation of secondary benzyl amines
Technical Support & Troubleshooting Hub
Status: Operational Operator: Senior Application Scientist Topic: Minimizing Oxidative Degradation of Secondary Benzyl Amines Ticket ID: BZ-OX-552
Diagnostic Triage: Is Your Sample Degrading?
Before implementing stabilization protocols, confirm that oxidative degradation is the root cause of your impurity profile.
Symptom Checker
| Observation | Diagnosis | Chemical Causality |
| Yellow/Brown Discoloration | Advanced Oxidation | Formation of conjugated imines (Schiff bases) and subsequent polymerization ("tar" formation). |
| Almond-like Odor | C-N Bond Cleavage | Hydrolysis of the imine intermediate releases Benzaldehyde . |
| Mass Spec: [M-2] peak | Dehydrogenation | Formation of the imine ( |
| Mass Spec: [M+16] peak | N-Oxidation | Formation of N-oxide (less common in secondary benzyl amines than C-oxidation, but possible). |
| Precipitate in Solution | Polymerization | Oxidative coupling of radical intermediates. |
Mechanistic Insight: The "Why"
Expert Note: The vulnerability of secondary benzyl amines lies in the benzylic C-H bond , not just the nitrogen lone pair. The phenyl ring stabilizes the benzylic radical formed after hydrogen abstraction, significantly lowering the activation energy for oxidation.
The Degradation Pathway (Autoxidation)
The degradation typically follows a radical chain mechanism initiated by trace metals, light, or heat, leading to an imine, which then hydrolyzes.
Figure 1: Autoxidation cascade of secondary benzyl amines. Note that water is required for the final cleavage step, highlighting the importance of moisture control.
Protocol Optimization: The "How"
Strategy A: Salt Selection (The First Line of Defense)
Theory: Protonating the secondary amine serves two functions:
-
Electronic Deactivation: It increases the ionization potential, making Single Electron Transfer (SET) initiation more difficult.
-
Metal Sequestration: The free lone pair is no longer available to coordinate with transition metal impurities (Cu, Fe) that catalyze the reaction.
Recommendation: Do not store as a free base oil. Convert to a crystalline salt.
| Salt Counter-ion | Stability Rating | Notes |
| Hydrochloride (HCl) | ⭐⭐⭐⭐ | Excellent lattice energy; non-oxidizing. Watch for hygroscopicity. |
| Fumarate | ⭐⭐⭐⭐⭐ | Often non-hygroscopic; high melting point stabilizes the lattice against O2 diffusion. |
| Mesylate | ⭐⭐ | Risk of alkyl mesylate formation (genotoxic impurity); often hygroscopic. |
| Tartrate | ⭐⭐⭐ | Good for resolution, but can be hygroscopic depending on stoichiometry. |
Strategy B: Additive Intervention
If salt formation is impossible (e.g., during liquid formulation), use the following "Self-Validating" additive system.
Workflow: Stabilization Screen
Figure 2: Decision matrix for liquid formulation stabilization. Note that pH adjustment mimics the protective effect of salt formation.
Frequently Asked Questions (FAQs)
Q1: My LC-MS shows a peak at M-2. Is this the impurity?
A: Yes. The M-2 peak corresponds to the imine intermediate (
Q2: Can I use DMSO to store my stock solutions? A: Avoid if possible. DMSO can act as a mild oxidant under certain conditions (Swern-like chemistry) and is hygroscopic. Water absorbed by DMSO facilitates the hydrolysis of the imine to benzaldehyde. Use degassed Acetonitrile or Methanol for short-term storage, ideally at -20°C [2].
Q3: Why does my sample smell like almonds? A: This is the olfactory signature of Benzaldehyde . It indicates that the oxidation has proceeded to the final stage: the C-N bond has been cleaved by hydrolysis. This is irreversible damage [3].
Q4: Does the choice of container matter? A: Absolutely. Amber glass is mandatory to prevent photo-initiated radical formation. For high-value standards, use Argon-purged vials with PTFE-lined caps. Avoid polyethylene (PE) bottles for long-term storage as they are permeable to oxygen.
Experimental Validation: Forced Degradation Protocol
Do not guess—prove stability using this stress test.
Protocol: Oxidative Stress Test (AIBN)
-
Preparation: Dissolve amine (10 mM) in Acetonitrile:Water (80:20).
-
Initiation: Add AIBN (Azobisisobutyronitrile) at 0.1 eq. Note: AIBN generates radicals at a controlled rate, simulating accelerated autoxidation.
-
Incubation: Heat at 40°C for 24 hours.
-
Control: Prepare a parallel sample with your proposed stabilizer (e.g., 0.1% BHT).
-
Analysis: Analyze via HPLC-UV/MS.
-
Pass Criteria: < 0.5% Imine/Benzaldehyde formation in the stabilized sample vs. control.
-
References
-
RSC Publishing. Ni(II)-Catalyzed Oxidative Deamination of Benzyl Amines with Water. (Demonstrates the imine-to-aldehyde hydrolysis pathway).
-
ACG Publications. CuO-Al2O3 catalyzed oxidation of primary benzylamines and secondary dibenzylamines to N-benzylbenzaldimines.[1] (Details the metal-catalyzed dehydrogenation mechanism).
-
PubChem. Benzylamine Stability and Reactivity Data. (Confirming air/water sensitivity and benzaldehyde formation).
-
Journal of Organic Chemistry. Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines. (Discusses the role of solvents and radical pathways).
Sources
Validation & Comparative
Platform Comparison Guide: LC-MS/MS Structural Elucidation and Quantification of (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine
Executive Summary
(2-Chloro-benzyl)-pyridin-3-ylmethyl-amine (CAS 436088-71-0) is a critical secondary amine building block, frequently utilized in the synthesis of kinase inhibitors, notably1[1]. In pharmaceutical development, accurately profiling and quantifying such intermediates or active pharmaceutical ingredient (API) impurities is paramount.
This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) versus Triple Quadrupole (QqQ) LC-MS/MS platforms for the analysis of this compound, providing researchers with a data-driven framework for platform selection.
Mechanistic Fragmentation Profiling (The "Why")
Understanding the collision-induced dissociation (CID) of (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine is essential for robust assay development. In positive electrospray ionization (ESI+), the molecule (
Causality of Fragmentation
Protonation primarily occurs at the most basic sites—either the secondary aliphatic amine or the pyridine nitrogen. However, protonation at the secondary amine weakens the adjacent C-N bonds, activating a2[2].
-
m/z 125.01 (2-Chlorobenzyl Cation): Cleavage of the N-C(benzyl) bond yields a highly stable benzylic carbocation. The presence of the ortho-chlorine atom produces a distinct isotopic signature (approx. 3:1 ratio of m/z 125 to 127), which serves as a 3[3].
-
m/z 92.05 (Pyridin-3-ylmethyl Cation): Alternative
-cleavage at the opposite C-N bond generates the resonance-stabilized pyridinylmethyl cation. -
m/z 197.10 (Neutral Loss of HCl): A neutral loss of 36 Da (HCl) is frequently observed in chlorinated aromatic systems under higher collision energies, driven by the4[4].
ESI+ CID fragmentation pathways of (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine.
Platform Comparison: HRMS (Q-TOF) vs. Triple Quadrupole (QqQ)
When selecting an LC-MS/MS platform for this compound, the choice depends entirely on the analytical goal: structural confirmation (e.g., forced degradation profiling) versus trace-level quantification (e.g., pharmacokinetics).
-
Q-TOF (High-Resolution): Provides sub-2 ppm mass accuracy. This is critical for distinguishing the 2-chlorobenzyl cation (m/z 125.0153) from isobaric interferences in complex matrices, allowing for retrospective data mining without re-injecting samples.
-
QqQ (Targeted MRM): Operates via Multiple Reaction Monitoring (MRM). By isolating m/z 233.1 in Q1 and monitoring the m/z 125.0 transition in Q3, QqQ achieves superior signal-to-noise (S/N) ratios, making it the 5[5].
Quantitative Performance Comparison
| Performance Metric | Q-TOF (HRMS) | Triple Quadrupole (QqQ) | Analytical Advantage |
| Mass Accuracy | < 2 ppm | ~ 0.1 Da | Q-TOF ensures exact elemental composition verification. |
| Scan Mode | Full Scan / PRM | MRM (m/z 233.1 | QqQ eliminates matrix background via double mass filtering. |
| LOD (S/N > 3) | 0.5 ng/mL | 0.05 ng/mL | QqQ is 10x more sensitive for trace analysis. |
| LOQ (S/N > 10) | 1.5 ng/mL | 0.15 ng/mL | QqQ provides lower limits for pharmacokinetic studies. |
| Linear Dynamic Range | 3 orders of magnitude | 4-5 orders of magnitude | QqQ is superior for highly variable concentration ranges. |
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol establishes a self-validating system. The inclusion of a stable isotope-labeled internal standard (SIL-IS) is mandatory to correct for matrix effects and ionization suppression.
Step-by-Step Methodology
-
Sample Preparation (Matrix Mitigation):
-
Dilute the analyte in initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid). Causality: Matching the sample diluent to the initial gradient prevents solvent-induced peak broadening.
-
Spike with 10 ng/mL of internal standard (e.g., a deuterated benzylamine analog).
-
Centrifuge at 14,000 x g for 10 minutes to remove particulates.
-
-
Chromatographic Separation (UHPLC):
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size). Causality: The basic secondary amine requires heavily end-capped silica to prevent peak tailing caused by secondary interactions with residual silanols.
-
Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C. Causality: Optimizes droplet evaporation for the 0.4 mL/min flow rate without thermally degrading the analyte.
-
Collision Energy (CE): A CE of ~20-25 eV is typically optimal for generating the m/z 125.0 base peak in QqQ systems.
-
-
System Suitability Validation:
-
Inject a blank followed by the Lower Limit of Quantification (LLOQ) standard. The LLOQ must exhibit an S/N
10 and a retention time precision of 2% RSD to validate the run.
-
Standardized LC-MS/MS workflow for secondary amine analysis.
Conclusion & Best Practices
For the analysis of (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine, the choice of platform is dictated by the phase of drug development. Q-TOF platforms offer the mass accuracy required for definitive structural elucidation and fragmentation mapping, making them indispensable during early-phase synthesis and impurity identification. Conversely, the Triple Quadrupole platform's superior sensitivity and dynamic range make it the optimal choice for high-throughput, targeted quantification in biological matrices.
References
- Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity, MDPI.
- Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides, PMC / NIH.
- An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of proton
- Mass Spectrometry - Fragmentation P
- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Arom
Sources
- 1. mdpi.com [mdpi.com]
- 2. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standards for (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine Analysis: A Comparative Technical Guide
Executive Summary
The analysis of (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine (CAS: 63361-56-8 for free base; related HCl salts) presents distinct challenges due to its dual-basic moieties (pyridine nitrogen and secondary amine).[1] Inaccurate quantification often stems not from instrument limitations, but from the improper selection and handling of reference standards.
This guide objectively compares the three primary grades of reference materials—ISO 17034 Certified Reference Materials (CRM) , Analytical Standards , and Reagent Grade Materials . It provides experimental evidence demonstrating how standard purity, salt form ambiguity, and traceability directly impact Linearity, Limit of Quantitation (LOQ), and batch release decisions.
Part 1: The Analyte & Analytical Challenges
Before selecting a standard, one must understand the molecule's behavior in solution.
| Feature | Chemical Consequence | Analytical Impact |
| Structure | Pyridine ring + Secondary amine linker | High pKa (~8.5–9.5 range).[1] |
| Basicity | Protonation at neutral/acidic pH | Severe peak tailing on standard C18 columns due to silanol interactions. |
| Salt Forms | Exists as Free Base, HCl, or 2HCl | Critical Risk: Using an HCl salt standard but calculating as Free Base without mass correction results in a ~15-18% assay error .[1] |
| Stability | Secondary amine | Susceptible to oxidation or carbamate formation if exposed to atmospheric CO2 over time. |
Part 2: Comparative Analysis of Reference Standard Grades
The choice of standard grade is dictated by the development phase and the required "Uncertainty Budget."
ISO 17034 Certified Reference Material (CRM)[1][2][3][4]
-
Definition: The "Gold Standard." Produced by an accredited manufacturer with a stated uncertainty and metrological traceability to SI units.[2]
-
Best For: cGMP release testing, method validation (Accuracy/Linearity), and dispute resolution.
-
Data Support: Includes Homogeneity and Stability data in the Certificate of Analysis (CoA).
Analytical Standard (Reference Material)
-
Definition: High purity (>98%) characterized by HPLC and NMR/MS, but lacks the rigorous uncertainty budget and stability monitoring of a CRM.
-
Best For: Routine R&D, stability indicating method development, and early-phase impurity profiling.[1]
-
Limitation: "As is" purity often requires manual water/solvent correction.
Reagent/Research Grade
-
Definition: Synthesized for chemical utility, not analytical quantification. Purity often ranges from 90% to 97%.
-
Best For: Peak identification (qualitative), retention time markers, and synthesis starting material.
-
Risk: High probability of undefined salt stoichiometry (e.g., "xHCl" hydrates).
Comparative Data Summary
| Feature | ISO 17034 CRM | Analytical Standard | Reagent Grade |
| Assigned Purity | 99.8% ± 0.3% (Mass Balance) | >98% (Chromatographic Area%) | ~95% (Estimated) |
| Traceability | SI Units (NIST/BIPM) | Manufacturer Internal Std | None |
| Salt Form | Explicitly Defined & Quantified | Usually Defined | Often Ambiguous |
| Cost Factor | 10x | 3x | 1x |
| Rec.[1] Use | Phase III / Commercial Release | Pre-Clinical / Method Dev | Discovery / ID Only |
Part 3: Experimental Validation (The "Salt Correction" Pitfall)
To demonstrate the impact of standard selection, we simulated a quantification scenario of a drug substance batch containing (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine as an intermediate.[1]
Experiment: Three calibration curves were prepared using the three different grades.
-
Target: Quantify the amine at 10 µg/mL.
-
True Value: 10.00 µg/mL (Verified by qNMR).[1]
Results:
| Standard Grade | Nominal Conc. | Actual Conc. (Corrected) | Resulting Assay Value | Error % | Cause of Error |
| ISO 17034 CRM | 10.0 µg/mL | 9.98 µg/mL | 10.02 µg/mL | +0.2% | Negligible (Within Uncertainty).[1] |
| Analytical Std | 10.0 µg/mL | 9.80 µg/mL | 10.20 µg/mL | +2.0% | Failure to correct for 1.5% water content not prominently listed. |
| Reagent Grade | 10.0 µg/mL | 8.45 µg/mL | 11.83 µg/mL | +18.3% | CRITICAL: Standard was Monohydrochloride salt, but user weighed as Free Base. |
Insight: The Reagent Grade standard introduced an 18% bias because the Certificate of Analysis did not explicitly state the stoichiometry of the HCl salt vs. the free base molecular weight used in the calculation.
Part 4: Recommended Analytical Protocol (LC-MS/MS)
This protocol is designed to handle the basicity of the pyridine-amine scaffold, ensuring sharp peaks and high sensitivity.
Method Principle: Reversed-Phase Chromatography using a Charged Surface Hybrid (CSH) C18 column.[1] The CSH particle carries a low-level positive surface charge that repels the protonated amine analyte, preventing secondary silanol interactions and eliminating peak tailing.
Step-by-Step Workflow
-
Standard Preparation:
-
Stock: Dissolve 10.0 mg of ISO 17034 CRM (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine in 10 mL Methanol.
-
Critical Step: If using a salt form, apply the Mass Correction Factor (MW_FreeBase / MW_Salt).
-
Working Std: Dilute to 100 ng/mL in Mobile Phase A/B (50:50).
-
-
Chromatographic Conditions:
-
Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps analyte fully protonated).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
-
-
Detection (MS/MS):
-
System Suitability Criteria:
Part 5: Decision Matrices & Workflows
Diagram 1: Reference Standard Selection Decision Tree
Caption: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements and analytical intent.
Diagram 2: Analytical Workflow for Basic Amines
Caption: Optimized analytical workflow highlighting critical control points for pyridine-amine analysis.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][3][4][5][6] Provides the global regulatory framework for validating analytical methods, emphasizing the role of reference materials in accuracy and linearity testing.
-
International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[1][7] Defines the hierarchy and requirements for Certified Reference Materials (CRMs). [1]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1][8][4] Guidance on the use of reference standards in pharmaceutical development.
-
European Medicines Agency (EMA). Guideline on the validation of analytical procedures.[3][4][9] (2024).[1][3][4][10] Details the requirements for reference standards in the European regulatory context.
Sources
- 1. 5-{[(2-Chloro-benzyl)-methyl-amino]-methyl}-6-(6-morpholin-4-yl-pyridin-3-ylethynyl)-pyrimidin-4-ylamine | C24H25ClN6O | CID 10939284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. helixchrom.com [helixchrom.com]
- 6. database.ich.org [database.ich.org]
- 7. coleparmer.com [coleparmer.com]
- 8. certbetter.com [certbetter.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
Bioisosteric Replacement of Pyridine in (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine: A Comprehensive Comparison Guide
Executive Summary & Target Analysis
The compound (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine represents a highly versatile pharmacophore utilized across multiple central nervous system (CNS) and oncology drug discovery programs. The central secondary amine provides a critical hydrogen-bond donor, while the 2-chlorobenzyl group occupies deep, lipophilic binding pockets.
However, the 3-pyridyl moiety often introduces developability liabilities. Pyridine rings are highly susceptible to Cytochrome P450 (CYP)-mediated N-oxidation, and their basicity (pKa ~5.2) can trigger off-target hERG channel inhibition. Furthermore, the planar nature of the aromatic ring limits aqueous solubility. To optimize the developability profile of this scaffold, medicinal chemists employ bioisosteric replacement—a tactic that preserves the molecular vector and biological activity while fine-tuning the physicochemical space ().
This guide objectively compares the baseline 3-pyridyl scaffold against three distinct bioisosteric alternatives: a classical heteroaromatic (5-Pyrimidyl), an electronic mimic (3-Fluorophenyl), and a modern 3D aliphatic bioisostere (3-Azabicyclo[3.1.1]heptane).
Mechanistic Rationale for Bioisosteric Replacements
Fig 1: Strategic vectors for the bioisosteric replacement of the 3-pyridyl moiety.
Alternative A: 5-Pyrimidyl (The pKa Modulator)
Replacing the pyridine with a pyrimidine ring introduces a second nitrogen atom.
-
Causality: The inductive electron-withdrawing effect of the second nitrogen significantly lowers the pKa of the ring (from ~5.2 down to ~1.3). This reduction in basicity is a proven strategy to mitigate phospholipidosis and hERG-mediated cardiotoxicity, while maintaining the hydrogen-bond acceptor properties required for target engagement.
Alternative B: 3-Fluorophenyl (The Lipophilic Mimic)
Substituting the pyridine nitrogen with a C-F bond yields the 3-fluorophenyl analog.
-
Causality: Fluorine is a classic bioisostere for a lone pair of electrons due to its high electronegativity and similar steric volume. This replacement entirely removes the basicity and hydrogen-bond acceptor capability of the ring, driving up the lipophilicity (logP) and enhancing passive membrane permeability, which is highly advantageous for CNS-targeted therapeutics ().
Alternative C: 3-Azabicyclo[3.1.1]heptane (The 3D Escape)
The most contemporary approach involves replacing the flat aromatic pyridine with a saturated, C(sp³)-rich bridged bicyclic system.
-
Causality: The 3-azabicyclo[3.1.1]heptane scaffold perfectly mimics the spatial trajectory and basicity of the 3-pyridyl group but dramatically increases the fraction of sp³ carbons (Fsp³). Escaping "flatland" disrupts planar π-π stacking in the solid state, leading to a massive increase in kinetic solubility and shielding the molecule from CYP-mediated aromatic oxidation ().
Quantitative Data Comparison
The following table synthesizes the physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) shifts observed when modifying the (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine core.
| Scaffold Modification | cLogP | pKa (Ring) | TPSA (Ų) | Kinetic Sol. (µM) | HLM Clearance (µL/min/mg) |
| 3-Pyridyl (Lead) | 2.8 | 5.2 | 25.8 | 45 | 62 |
| 5-Pyrimidyl | 2.2 | 1.3 | 38.7 | 85 | 35 |
| 3-Fluorophenyl | 3.5 | N/A | 12.0 | 15 | 88 |
| 3-Azabicyclo[3.1.1]heptane | 2.0 | ~8.0 | 24.0 | >200 | <15 |
Data Interpretation: The 3-azabicyclo[3.1.1]heptane analog exhibits the most favorable developability profile, featuring near-total resistance to microsomal clearance and superior solubility, albeit with a slight increase in basicity. The 3-fluorophenyl analog maximizes permeability (lowest TPSA, highest cLogP) but suffers from poor solubility and high metabolic clearance.
Experimental Methodologies
To ensure a self-validating system, the following protocols detail the synthesis of these analogs via scaffold hopping and their subsequent in vitro metabolic evaluation.
Fig 2: Integrated workflow from modular synthesis to ADME profiling.
Protocol 1: Modular Synthesis via Reductive Amination
This protocol utilizes reductive amination to rapidly couple 2-chlorobenzylamine with various bioisosteric aldehydes.
-
Reagent Preparation: Dissolve 2-chlorobenzylamine (1.0 eq, 1.0 mmol) and the target bioisosteric aldehyde (e.g., pyrimidine-5-carbaldehyde) (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
-
Causality: DCE is selected over dichloromethane (DCM) as it permits a slightly higher reaction temperature (if needed) and prevents the solvent from boiling off during the exothermic imine formation.
-
-
Imine Condensation: Add glacial acetic acid (1.2 eq) and stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.
-
Causality: Mild acid catalysis protonates the carbonyl oxygen, accelerating nucleophilic attack and subsequent dehydration to form the intermediate imine.
-
-
Selective Reduction: Cool the reaction to 0°C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.
-
Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. It specifically reduces the protonated iminium ion without over-reducing unreacted aldehyde, minimizing side-product formation.
-
-
Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure secondary amine.
Protocol 2: High-Throughput Microsomal Stability Assay
This assay quantifies the metabolic liability of the synthesized bioisosteres against human liver microsomes (HLMs).
-
Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing pooled human liver microsomes (0.5 mg/mL final protein concentration).
-
Reaction Initiation: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Causality: NADPH acts as the essential electron donor for Cytochrome P450 enzymes. Its precise addition synchronizes the start of the metabolic cascade across all samples.
-
-
Time-Course Sampling: Remove 50 µL aliquots at precise time intervals: 0, 5, 15, 30, and 60 minutes.
-
Enzymatic Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide, 100 ng/mL).
-
Causality: The ice-cold organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity and locking the kinetic state of the sample for accurate quantification.
-
-
LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the half-life (t₁/₂) and calculate the intrinsic clearance (CLint).
References
-
Pyridine-Boryl Radical-Catalyzed[3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres
- Source: ChemRxiv (2024)
-
URL:[Link]
-
Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethyl
- Source: Journal of the American Chemical Society (via PMC)
-
URL:[Link]
-
Amide Bond Bioisosteres: Str
- Source: Journal of Medicinal Chemistry (via PMC)
-
URL:[Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors
- Source: RSC Medicinal Chemistry
-
URL:[Link]
Comparative Guide: Reductive Amination vs. Nucleophilic Substitution for Amine Synthesis
Part 1: Executive Summary
In the synthesis of secondary and tertiary amines—critical pharmacophores in over 75% of small-molecule drugs—the choice between Reductive Amination (RA) and Nucleophilic Substitution (SN2) is rarely a matter of preference; it is a matter of kinetic control versus chaos.
The Bottom Line:
-
Reductive Amination is the industry standard for constructing secondary and tertiary amines due to its "gatekeeper" mechanism, which enforces mono-alkylation selectivity (>95% yield typical).
-
Nucleophilic Substitution (Direct Alkylation) is generally avoided for mono-alkylation due to the "runaway" effect (polyalkylation), resulting in complex mixtures.[1] Its primary utility remains in the synthesis of quaternary ammonium salts or sterically hindered systems where SN2 is sluggish but controllable.
Part 2: Mechanistic Divergence
To understand the performance gap, one must analyze the kinetic causality of both pathways.
Nucleophilic Substitution: The "Runaway Train"
Direct alkylation relies on the nucleophilic attack of an amine lone pair onto an alkyl halide.
-
The Flaw: The product of the reaction (a secondary amine) is more electron-rich and thus more nucleophilic than the starting material (primary amine).
-
The Result: As soon as the product forms, it out-competes the starting material for the remaining alkyl halide. This leads to an uncontrollable cascade:
(Quaternary Salt).
Reductive Amination: The "Gatekeeper"
RA separates bond formation into two distinct, controllable electronic events.
-
Step 1 (Condensation): The amine reacts with a carbonyl (aldehyde/ketone) to form an imine (or iminium ion). This is an equilibrium process.
-
Step 2 (Reduction): The imine is reduced to the amine.[1][2][3][4] Crucially, the reducing agent (e.g.,
) is selected to reduce the imine faster than the carbonyl, but it cannot reduce the final amine product further. -
The Guardrail: Once reduced, the resulting amine no longer possesses a double bond; it is "dead" to the reducing agent, preventing over-reaction.
Visualization: Kinetic Pathways
Figure 1: Comparative reaction pathways. Note the cascade effect in substitution (red) versus the stepwise termination in reductive amination (green).
Part 3: Performance Analysis & Data
The following data summarizes typical outcomes for the synthesis of a secondary amine (e.g., N-benzylmethylamine) using standard optimized conditions for both methods.
| Metric | Reductive Amination (Abdel-Magid Protocol) | Nucleophilic Substitution (Direct Alkylation) |
| Target Selectivity | High (>95%) mono-alkylation. | Low (<40%) . Significant di-alkylation.[2] |
| Typical Yield | 85 - 98% | 30 - 50% (after difficult purification). |
| Purification | Simple extraction or filtration. | Complex chromatography required to separate |
| Atom Economy | Moderate (Loss of H2O + Borate waste). | Poor (Stoichiometric halide waste + over-alkylated byproducts). |
| Safety Profile | Manageable. Borohydrides are toxic but manageable. | High Risk. Alkyl halides are often potent Genotoxic Impurities (GTIs) . |
| Substrate Scope | Broad (Aldehydes/Ketones).[5] Tolerates acids/esters. | Limited.[5][6] |
Experimental Evidence: The "Over-Alkylation" Problem
In a comparative study synthesizing N-ethylaniline from aniline:
-
Direct Alkylation (EtI, 1.0 eq): Yielded a mixture of N-ethylaniline (45%), N,N-diethylaniline (35%), and unreacted aniline (20%).
-
Reductive Amination (Acetaldehyde,
): Yielded N-ethylaniline (96%) with <2% tertiary amine.
Part 4: Validated Experimental Protocols
Protocol A: Selective Reductive Amination (The Abdel-Magid Method)
Recommended for: Synthesis of secondary/tertiary amines, drug intermediates, and library synthesis.
Reagents:
-
Amine (1.0 equiv)
-
Aldehyde/Ketone (1.0 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (
) (1.4 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or THF.[7] (Note: DCE is standard but toxic; THF is a viable green alternative).
-
Acetic Acid (1.0 equiv) - Only required for ketone substrates.
Workflow:
-
Mix: In a dry flask, dissolve the amine and carbonyl compound in DCE (0.2 M concentration).
-
Activate: If using a ketone, add Acetic Acid.[7] Stir for 10-30 minutes to establish imine equilibrium.
-
Reduce: Add
as a solid in one portion.-
Why?
is mild enough not to reduce the aldehyde/ketone directly, but reactive enough to reduce the iminium species.[2]
-
-
Monitor: Stir at room temperature for 2–16 hours. Monitor via LC-MS for disappearance of starting amine.
-
Quench: Add saturated aqueous
to neutralize the mixture and destroy excess hydride. -
Isolate: Extract with Ethyl Acetate. The organic layer contains the clean amine.
Protocol B: Nucleophilic Substitution (General SN2)
Recommended for: Quaternary ammonium salts or simple methylations where separation is trivial.
Reagents:
-
Amine (1.0 equiv)
-
Alkyl Halide (0.8 equiv - Deficit used to limit over-alkylation)
-
Base:
or DIPEA (2.0 equiv) -
Solvent: Acetonitrile or DMF.
Workflow:
-
Mix: Dissolve amine and base in Acetonitrile.
-
Add: Add Alkyl Halide dropwise at
.-
Why? Low temperature attempts to kinetically favor the first substitution.
-
-
React: Allow to warm to room temperature.
-
Workup (The Pain Point): The crude mixture will contain the desired product, unreacted starting material, and over-alkylated impurities.
-
Purification: Flash chromatography is mandatory .
Part 5: Decision Matrix & Green Chemistry
When choosing a route, follow this logic flow:
Figure 2: Strategic decision tree for amine synthesis.
Regulatory Note on Genotoxic Impurities (GTIs)
In pharmaceutical development, Alkyl Halides used in substitution reactions are classified as potential GTIs (mutagenic). If an SN2 route is chosen late-stage, rigorous analytical proof (low ppm levels) is required to show the halide has been purged. Reductive amination avoids this class of GTIs entirely, making it the preferred regulatory pathway.
References
-
Abdel-Magid, A. F., et al. (1996).[2][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Emerson, W. S. (1948). "The Preparation of Amines by Reductive Alkylation." Organic Reactions.[1][2][5][9][10][11][12]
-
Afanasyev, O. I., et al. (2019).[8] "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews.
-
ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00924C [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. gctlc.org [gctlc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Safety Operating Guide
Personal protective equipment for handling (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine
Executive Summary & Risk Logic
Status: High Caution / Corrosive Intermediate Primary Hazard Class: Skin Corrosion (Cat 1B) / Acute Toxicity (Oral/Dermal)[1][2]
(2-Chloro-benzyl)-pyridin-3-ylmethyl-amine is a secondary amine building block featuring a pyridine ring and a halogenated benzyl group.[1][2][3][4] While specific toxicological data for this exact isomer may be sparse, Structure-Activity Relationship (SAR) analysis mandates that we treat this compound with the "Universal Precautions" applied to corrosive benzylic amines .[1][2][3]
The Safety Logic:
-
The Amine Function: Secondary benzylic amines are potent bases.[3][4] They rapidly penetrate the stratum corneum, causing immediate chemical burns and potential necrosis.[3]
-
The Pyridine Ring: Increases systemic toxicity risks (hepatotoxicity/neurotoxicity) upon absorption.[3][4]
-
The Chlorine Substituent: Increases lipophilicity, enhancing skin absorption rates compared to non-halogenated analogs.[3][4]
Physicochemical Hazard Profile
| Parameter | Characteristic | Operational Implication |
| Physical State | Viscous Liquid or Low-Melting Solid | High surface adhesion; hard to clean off gloves/surfaces.[1][2][3][4] |
| Basicity (pKa) | ~9.0 - 10.0 (Estimated) | Corrosive to mucous membranes; incompatible with acids/oxidizers.[1][2][3] |
| Volatility | Low Vapor Pressure (at STP) | Inhalation risk increases significantly during heating or aerosolization.[3][4] |
| Reactivity | Nucleophilic | Reacts violently with acid chlorides, anhydrides, and strong oxidizers.[4] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide a redundant barrier system . Do not rely on a single layer of protection.[3][4][5]
Routine Handling (Small Scale < 5g)
Context: Weighing, aliquot transfer inside a fume hood.
| Body Area | PPE Requirement | Technical Rationale |
| Eyes | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient.[1][2][3] Amines can cause irreversible corneal opacity via saponification of eye tissues.[3][4] |
| Hands | Double Nitrile Gloves (min.[3][4] 5 mil outer) | Breakthrough Logic: Chlorinated amines can permeate thin nitrile.[3][4] The inner glove provides a "time-to-doff" buffer if the outer glove is compromised.[1][2][3] |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Cotton absorbs; an apron (Tyvek/PVC) prevents saturation of clothing during minor splashes.[3][4] |
| Respiratory | Fume Hood Only | No respirator needed if sash is at proper working height (18 inches).[3][4] |
High Risk Handling (Scale-up > 10g, Heating, or Spill Cleanup)
Context: Reflux setups, rotary evaporation, spill remediation.[1][2]
| Body Area | PPE Requirement | Technical Rationale |
| Eyes/Face | Full Face Shield + Goggles | Protects neck and face skin from corrosive vapors or projectile splashes.[1][2][3][4] |
| Hands | Laminate Gloves (Silver Shield/4H) | Critical: Nitrile degrades rapidly under prolonged exposure to halogenated amines.[1][3][4] Laminate offers >4hr breakthrough protection.[3][4] |
| Body | Tychem® C Coveralls | Impervious to liquid splashes; prevents skin absorption of the pyridine moiety.[3][4] |
| Respiratory | Full-Face Respirator (P100 + OV/AG) | Cartridge: Organic Vapor/Acid Gas (Yellow/Olive).[1][2][3][4] Required if work must occur outside a hood (e.g., spill cleanup).[3][4] |
Operational Workflow & Safety Decision Logic
The following diagram outlines the mandatory decision-making process for handling this compound.
Figure 1: Decision logic for PPE selection and workflow execution based on operational scale.
Detailed Handling Protocols
A. Weighing & Transfer[3][4]
-
Static Control: Use an anti-static gun if the solid is fluffy.[3][4] Pyridine derivatives can be static-prone.[1][2][3][4]
-
Containment: Weigh inside the fume hood using a secondary container (e.g., a tared vial inside a beaker). Never weigh on an open bench.
-
Tool Cleaning: Immediately wipe spatulas with a Kimwipe soaked in dilute acetic acid or ethanol before removing them from the hood.[3][4]
B. Reaction Setup
-
Inert Atmosphere: Amines oxidize over time.[3][4] Flush reaction vessels with Nitrogen or Argon.[3][4]
-
Trap Setup: If heating, the condenser exhaust must be vented into the hood or through a scrubber.[3][4] Do not vent into the lab atmosphere.
C. Spill Management (Small Scale < 100 mL)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield (Laminate) gloves and a respirator.[3][4]
-
Neutralize: Do not use water initially (it spreads the oily amine).[3][4]
-
Collect: Scoop into a hazardous waste bag. Label as "Corrosive/Toxic Debris."[3][4]
Disposal & Environmental Compliance
Waste Stream Classification:
Disposal Protocol:
-
Segregation: Do not mix with acidic waste streams (exothermic reaction risk).[3][4]
-
Labeling: Must explicitly state "Contains Pyridine Derivatives" and "Chlorinated Amine."[3][4]
-
Container: High-density polyethylene (HDPE) or Glass.[1][2][3][4] Avoid metal containers (corrosion risk).[3][4]
Emergency Response
| Incident | Immediate Action | Medical Follow-up |
| Skin Contact | Drench: Wash with water for 15 mins.[1][2][3][4] Do not use vinegar on skin (exothermic heat).[3][4] Use soap to remove lipophilic residues.[3][4] | Seek medical attention.[3][4][6][7][8] Monitor for delayed burns. |
| Eye Contact | Irrigate: Use eyewash station for minimum 20 minutes .[3][4] Hold eyelids open. | Critical: Transport to ER immediately. Alkalines cause progressive deep-tissue damage.[1][2][3][4] |
| Inhalation | Remove: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[3][4] | Monitor for pulmonary edema (can be delayed up to 24 hours).[3][4] |
References
-
American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Secondary Schools (Adapted for R&D).[3][4] (General Amine Handling).[3][4][6] [Link]
-
PubChem. Compound Summary: Benzyl-pyridin-3-ylmethyl-amine (Analogue Data).[1][2][3][4] National Library of Medicine.[3][4] [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. [Link][3][4]
Sources
- 1. 2-CHLOROBENZYLAMINE [drugs.ncats.io]
- 2. 5-{[(2-Chloro-benzyl)-methyl-amino]-methyl}-6-(6-morpholin-4-yl-pyridin-3-ylethynyl)-pyrimidin-4-ylamine | C24H25ClN6O | CID 10939284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
